molecular formula C6H5BrN2O3 B130787 5-Bromo-2-methoxy-3-nitropyridine CAS No. 152684-30-5

5-Bromo-2-methoxy-3-nitropyridine

Cat. No.: B130787
CAS No.: 152684-30-5
M. Wt: 233.02 g/mol
InChI Key: YRVHFGOAEVWBNS-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVHFGOAEVWBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576242
Record name 5-Bromo-2-methoxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152684-30-5
Record name 5-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-3-nitropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-methoxy-3-nitropyridine. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and insights into the compound's reactivity and significance as a versatile chemical intermediate.

Core Chemical Properties

This compound is a halogenated and nitrated pyridine derivative. At room temperature, it typically appears as a pale yellow to off-white solid crystalline material.[1] The presence of the electron-withdrawing nitro group and the bromine atom significantly influences its reactivity, making it a valuable precursor in various synthetic transformations.[1]

Data Presentation: Quantitative Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₃[1][2][3][4][5]
Molecular Weight 233.02 g/mol [1][2]
CAS Number 152684-30-5[1][2][3][4]
Appearance Pale-yellow to Yellow-brown Solid[1][2]
Melting Point 88.0 to 92.0 °C[6]
Boiling Point ~281.98 °C at 760 mmHg (Predicted)[6]
Density ~1.73 g/cm³ (Predicted)[6]
Mass Spectrum (ESI+) m/z: 233.0, 233.2 [M+H]⁺[2]
Storage Temperature Inert atmosphere, Room Temperature[1]

Note: Some physical properties such as boiling point and density are predicted values.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chloro precursor with sodium methoxide.[2]

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

  • Deionized water

Procedure:

  • A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) is stirred and cooled to 0°C.[2]

  • A solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise over 10 minutes, maintaining the temperature at 0°C.[2]

  • The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.[2]

  • The reaction mixture is concentrated under vacuum to approximately half its original volume.[2]

  • The concentrated mixture is then poured into ice water (~500 mL), leading to the precipitation of the product.[2]

  • The precipitate is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound as a pale yellow solid (98% yield).[2]

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Product reactant1 5-Bromo-2-chloro-3-nitropyridine step1 Mixing and Reaction at 0°C to Room Temperature reactant1->step1 reactant2 Sodium Methoxide in Methanol reactant2->step1 step2 Work-up (Concentration and Precipitation) step1->step2 step3 Purification (Filtration and Washing) step2->step3 product This compound step3->product

Caption: Synthesis workflow of this compound.

Analytical Procedures

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) in positive ion mode is a suitable technique for the mass analysis of this compound.[2]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Expected Result: A prominent peak at m/z 233.0, corresponding to the protonated molecule [M+H]⁺, is expected.[2] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity for ⁷⁹Br and ⁸¹Br isotopes) should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The spectrum can be obtained using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions: Characteristic peaks for the C-Br, C-O, C=N, and N-O functional groups are expected. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the substituents on the pyridine ring. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions.[7] The bromine atom at the 5-position can serve as a leaving group in such reactions, allowing for the introduction of various nucleophiles.[7]

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[8] Its functional groups provide multiple reaction sites for building more complex molecules. For instance, the nitro group can be reduced to an amino group, which can then undergo a wide range of further transformations.[7]

While specific biological activities for this compound are not extensively documented, nitropyridine derivatives, in general, are recognized as "privileged scaffolds" in drug discovery.[7] They are key components in the synthesis of a wide array of bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[9] The pyridine nitrogen can participate in hydrogen bonding, which is often crucial for binding to biological targets.[7]

G Role of Nitropyridine Scaffolds in Drug Discovery cluster_scaffold Core Scaffold cluster_reactions Chemical Transformations cluster_derivatives Diverse Derivatives cluster_applications Potential Therapeutic Applications scaffold This compound reaction1 Nucleophilic Substitution scaffold->reaction1 reaction2 Reduction of Nitro Group scaffold->reaction2 reaction3 Cross-Coupling Reactions scaffold->reaction3 derivatives Library of Novel Compounds reaction1->derivatives reaction2->derivatives reaction3->derivatives app1 Anticancer Agents derivatives->app1 app2 Antimicrobial Agents derivatives->app2 app3 Kinase Inhibitors derivatives->app3

References

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-methoxy-3-nitropyridine, CAS number 152684-30-5. It details the compound's physicochemical properties, synthesis protocols, key applications, and the chemical principles that underpin its utility as a versatile building block in research and development.

Physicochemical Properties

This compound is a halogenated and nitrated pyridine derivative.[1] Its key physical and chemical properties are summarized below, highlighting its identity as a stable, solid organic compound under standard conditions.[1][2]

PropertyValueReference
CAS Number 152684-30-5[1][2][3][4][5][6]
Molecular Formula C₆H₅BrN₂O₃[2][3][4][5][6]
Molecular Weight 233.02 g/mol [2][3][5]
Appearance Light yellow to brown to dark green powder/crystal[2]
Melting Point 88 - 92 °C[2]
MDL Number MFCD07374968[2][4][5][6]
SMILES String COc1ncc(Br)cc1--INVALID-LINK--=O
InChI Key YRVHFGOAEVWBNS-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While detailed NMR and IR spectra are not widely published, they are typically available from suppliers upon request.[7] Mass spectrometry data confirms the molecular weight of the compound.

Spectroscopic DataResultReference
Mass Spectrometry m/z: 233.0, 233.2 [M+H]⁺ (ESI, positive ion mode)[3]
¹H-NMR Data not publicly available. Inquire with supplier.[5]
IR Spectroscopy Data not publicly available.

Synthesis and Purification

This compound is primarily produced through synthetic organic chemistry techniques rather than being isolated from natural sources.[1] The most common laboratory-scale synthesis involves the nucleophilic substitution of a chloro-precursor with sodium methoxide.[3]

Experimental Protocol: Synthesis from 5-bromo-2-chloro-3-nitropyridine

This protocol outlines a high-yield method for synthesizing the title compound.[3]

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

  • Deionized water

Procedure:

  • A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) is dissolved in methanol (75 mL) and cooled to 0 °C in an ice bath.[3]

  • A solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise to the stirred reaction mixture over 10 minutes.[3]

  • The reaction mixture is stirred at 0 °C for 1 hour.[3]

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature, followed by continuous stirring for 18 hours.[3]

  • The reaction volume is reduced to approximately half by concentration under vacuum.[3]

  • The concentrated mixture is poured into approximately 500 mL of ice water, which causes the product to precipitate.[3]

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.[3]

  • This procedure yields this compound as a pale yellow solid with a typical yield of 98%.[3]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 5-bromo-2-chloro-3-nitropyridine C 1. Mix in Methanol at 0°C 2. Stir for 1 hour A->C B Sodium Methoxide in Methanol B->C D Warm to Room Temperature Stir for 18 hours C->D E Concentrate under Vacuum D->E F Precipitate in Ice Water E->F G Filter, Wash & Dry F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several key areas of chemical and pharmaceutical research.[2] Its utility stems from the unique combination and arrangement of its functional groups, which provide multiple reactive sites for constructing more complex molecules.[2]

  • Pharmaceutical Development: The compound is a crucial building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, and this pre-functionalized derivative allows for the efficient creation of diverse molecular libraries for drug discovery.[8]

  • Agrochemicals: It serves as an important intermediate in the formulation of modern agrochemicals.[2] Its structure can be incorporated into new pesticides and herbicides, contributing to the development of more effective crop protection solutions.[2]

  • Material Science: The electronic properties imparted by the nitro group and the pyridine ring make this compound a candidate for research into advanced materials, such as organic semiconductors for use in electronic devices and sensors.[2]

  • Biochemical Research: As a functionalized heterocycle, it is a valuable tool for synthesizing probes to study enzyme interactions and biological mechanisms, aiding advancements in biochemistry and molecular biology.

Chemical Reactivity and Synthetic Utility

The value of this compound as a synthetic intermediate is a direct result of the reactivity conferred by its distinct functional groups. The interplay between the pyridine core and its substituents allows for a range of controlled chemical transformations.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the pyridine ring.[9] This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, making it a key feature for subsequent synthetic modifications.[9]

  • Bromo Group (-Br): The bromine atom serves as an excellent synthetic handle. It is a good leaving group in nucleophilic substitution reactions and, critically, provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[10] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[10]

  • Methoxy Group (-OCH₃): The methoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability.[11][12] In medicinal chemistry, the strategic placement of methoxy groups can enhance ligand-target binding and improve a drug candidate's overall pharmacokinetic profile.[11][12]

Diagram of Structural-Functional Relationships

G cluster_core Core Structure: this compound cluster_groups Functional Groups & Reactivity cluster_apps Resulting Applications Core Pyridine Ring (CAS 152684-30-5) Nitro Nitro Group (-NO₂) Electron-Withdrawing Activates Ring for Nucleophilic Attack Core->Nitro influences Bromo Bromo Group (-Br) Handle for Cross-Coupling Reactions (e.g., Suzuki, Heck) Core->Bromo provides site for Methoxy Methoxy Group (-OCH₃) Modulates Physicochemical Properties (Solubility, Lipophilicity) Core->Methoxy modifies Pharma Pharmaceuticals (Anti-Cancer, Antibiotics) Nitro->Pharma Agro Agrochemicals (Pesticides, Herbicides) Nitro->Agro Material Material Science (Organic Semiconductors) Nitro->Material Bromo->Pharma Bromo->Agro Methoxy->Pharma

Caption: Logical relationships between the compound's structure and its applications.

Safety Information

This compound is classified as an irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

Structure Elucidation of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-methoxy-3-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines the key physicochemical properties, detailed spectroscopic data, experimental protocols for structural analysis, and a summary of its synthesis.

Compound Identification and Physicochemical Properties

This compound is a halogenated and nitrated pyridine derivative. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 152684-30-5[1]
Molecular Formula C₆H₅BrN₂O₃[1]
Molecular Weight 233.02 g/mol [1]
Appearance Solid[1]
SMILES COc1ncc(Br)cc1--INVALID-LINK--=O[1]
InChI Key YRVHFGOAEVWBNS-UHFFFAOYSA-N[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the following data is predicted based on the analysis of closely related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d, J ≈ 2.5 Hz1HH-6
~7.8d, J ≈ 2.5 Hz1HH-4
~4.1s3H-OCH₃

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162C-2
~150C-4
~145C-6
~135C-3
~115C-5
~55-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H stretch
~1600, ~1470MediumAromatic C=C and C=N stretching
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongAsymmetric C-O-C stretch (methoxy)
~1020MediumSymmetric C-O-C stretch (methoxy)
~800-700StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioInterpretation
232/234[M]⁺ Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes)
202/204[M - NO]⁺
186/188[M - NO₂]⁺
157/159[M - NO₂ - CH₃]⁺
153[M - Br]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of 0-10 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds or direct infusion for less volatile solids.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern for bromine should be a key diagnostic feature.[2]

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom with a methoxy group.

Reaction Scheme:

Synthesis Synthesis of this compound start 5-Bromo-2-chloro-3-nitropyridine product This compound start->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOMe) in Methanol (MeOH)

Caption: Synthetic pathway to this compound.

Experimental Protocol:

A solution of sodium methoxide in methanol is added to a solution of 5-bromo-2-chloro-3-nitropyridine in methanol at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the product is isolated by precipitation in water followed by filtration.

Potential Biological Activity

While specific biological studies on this compound are limited in publicly available literature, the nitropyridine scaffold is of significant interest in medicinal chemistry.

  • Anticancer Potential: Various nitropyridine derivatives have been investigated for their cytotoxic effects against cancer cell lines.[3] The electron-withdrawing nature of the nitro group can make the pyridine ring susceptible to nucleophilic attack, a property that can be exploited in the design of targeted therapies.

  • Antimicrobial Activity: The nitropyridine moiety is a component of several compounds with demonstrated antimicrobial and antifungal properties.[4] The mechanism of action is often related to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components.

Further research is warranted to explore the specific biological activities and potential signaling pathway interactions of this compound.

Workflow for Biological Activity Screening:

Biological_Screening Workflow for Biological Activity Screening cluster_in_vitro In Vitro Studies cluster_mechanism Mechanism of Action Compound Compound Anticancer_Assay Anticancer_Assay Compound->Anticancer_Assay Cell Viability Antimicrobial_Assay Antimicrobial_Assay Compound->Antimicrobial_Assay MIC Determination Active_Hits Active_Hits Anticancer_Assay->Active_Hits Antimicrobial_Assay->Active_Hits Target_Identification Target_Identification Active_Hits->Target_Identification Pathway_Analysis Pathway_Analysis Target_Identification->Pathway_Analysis Lead_Optimization Lead_Optimization Pathway_Analysis->Lead_Optimization

Caption: A generalized workflow for assessing the biological activity of a novel compound.

References

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the pyridine ring in 5-Bromo-2-methoxy-3-nitropyridine. This highly functionalized heterocyclic compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. This document details the synthesis of the title compound and explores its reactivity in key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. Experimental protocols, quantitative data, and logical diagrams are provided to facilitate a deeper understanding and practical application of its chemistry.

Introduction: Electronic Landscape of the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its substituents. The pyridine nitrogen atom, along with the strongly electron-withdrawing nitro group at the C3 position, renders the ring electron-deficient. This electron deficiency is the primary driver for the key reactive pathways of this molecule.

  • Nitro Group (C3): The -NO₂ group is a powerful electron-withdrawing group through both resonance and inductive effects, significantly activating the pyridine ring towards nucleophilic attack.

  • Bromo Group (C5): The bromine atom serves as a good leaving group in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a key handle for molecular elaboration.

  • Methoxy Group (C2): The -OCH₃ group is an electron-donating group through resonance but electron-withdrawing through induction. Its position at C2 influences the regioselectivity of nucleophilic attack and can itself be a site of substitution under certain conditions.

The combination of these substituents creates a unique reactivity profile, making this compound a valuable intermediate for the synthesis of diverse and complex molecular architectures.

G This compound This compound Electron-deficient Pyridine Ring Electron-deficient Pyridine Ring This compound->Electron-deficient Pyridine Ring Core Structure Nitro Group (C3) Nitro Group (C3) Nitro Group (C3)->Electron-deficient Pyridine Ring Strongly Electron-Withdrawing (Resonance & Induction) Bromo Group (C5) Bromo Group (C5) Bromo Group (C5)->Electron-deficient Pyridine Ring Good Leaving Group Methoxy Group (C2) Methoxy Group (C2) Methoxy Group (C2)->Electron-deficient Pyridine Ring Electron-Donating (Resonance) Electron-Withdrawing (Induction) G start 5-Bromo-2-chloro-3-nitropyridine product This compound start->product Nucleophilic Substitution reagent Sodium Methoxide in Methanol reagent->product conditions 0°C to RT, 19h conditions->product G sub This compound snar Nucleophilic Aromatic Substitution (SNAr) sub->snar at C5-Br suzuki Suzuki-Miyaura Coupling sub->suzuki at C5-Br buchwald Buchwald-Hartwig Amination sub->buchwald at C5-Br reduction Nitro Group Reduction sub->reduction at C3-NO2 snar_prod 5-Substituted-2-methoxy- 3-nitropyridines snar->snar_prod suzuki_prod 5-Aryl-2-methoxy- 3-nitropyridines suzuki->suzuki_prod buchwald_prod 5-Amino-2-methoxy- 3-nitropyridines buchwald->buchwald_prod reduction_prod 5-Bromo-2-methoxy- pyridin-3-amine reduction->reduction_prod

The Pivotal Role of the Nitro Group in the Reactivity of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 5-Bromo-2-methoxy-3-nitropyridine, with a specific focus on the determinative role of the C-3 nitro group. This highly functionalized pyridine derivative is a valuable intermediate in medicinal chemistry and organic synthesis, largely due to the electronic properties conferred by its substituents. The nitro group, a potent electron-withdrawing moiety, fundamentally dictates the molecule's susceptibility to various transformations, most notably nucleophilic aromatic substitution (SNAr). This document details the electronic effects, reaction mechanisms, and synthetic applications influenced by the nitro group, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Introduction

This compound is a substituted pyridine that serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical agents and agrochemicals.[1][2] Its chemical behavior is governed by the interplay of its three key functional groups: a bromine atom, a methoxy group, and a nitro group. Among these, the nitro group at the 3-position is the most influential, acting as a powerful activating group that renders the pyridine ring susceptible to specific classes of reactions that would otherwise be unfavorable. Understanding the role of this nitro group is critical for designing efficient synthetic routes and for predicting the outcomes of chemical transformations.

The Dominant Electronic Influence of the Nitro Group

The nitro (-NO₂) group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the pyridine ring has profound and predictable electronic consequences.

  • Inductive and Resonance Effects: The nitro group withdraws electron density from the pyridine ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's π-electrons into the nitro group).

  • Creation of an Electron-Deficient Ring: This strong electron withdrawal makes the entire pyridine ring significantly more electron-deficient than unsubstituted pyridine.[3][4] This state is often referred to as "π-deficient."

  • Consequences for Reactivity:

    • Activation for Nucleophilic Attack: The reduced electron density makes the ring carbons more electrophilic and thus highly susceptible to attack by nucleophiles.[5] This is the primary reason for the molecule's utility in SNAr reactions.

    • Deactivation for Electrophilic Attack: Conversely, the electron-deficient nature of the ring makes it much less reactive towards electrophilic aromatic substitution (EAS), as it is less able to stabilize the positive charge of the intermediate sigma complex.[3][6]

Activating Role in Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the nitro group in this compound is the activation of the ring for nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its synthetic utility.

Mechanism and Stabilization

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nitro group is crucial for the feasibility of the first, rate-determining step.

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (in this case, primarily the C-5 bromine). This disrupts the ring's aromaticity and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

  • Stabilization of the Meisenheimer Complex: The strong electron-withdrawing nitro group is positioned to stabilize the negative charge of the Meisenheimer complex through resonance. The charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of this step.

  • Elimination and Aromatization: The leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The diagram below illustrates the general mechanism of an SNAr reaction on this substrate.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity of Attack

The pyridine ring in this compound has two primary sites for nucleophilic attack: the carbon bearing the bromine (C-5) and the carbon bearing the methoxy group (C-2). The bromine atom at the C-5 position is an excellent leaving group, making this the preferred site for substitution by various nucleophiles, including amines and thiols.[5] While the methoxy group can also be displaced, it is generally a less facile leaving group than a halogen.[5]

Influence on Other Reactions

Beyond SNAr, the nitro group influences other transformations of the molecule.

  • Palladium-Catalyzed Cross-Coupling: The C-5 bromine is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[5] While the nitro group's deactivating effect can make these reactions more challenging, requiring more forcing conditions like elevated temperatures, they remain a viable and powerful method for forming new carbon-carbon and carbon-nitrogen bonds.[5]

  • Reduction of the Nitro Group: The nitro group itself is a key site for chemical modification. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Fe/HCl, H₂/Pd-C). This transformation is synthetically valuable as it converts a strong electron-withdrawing group into a versatile electron-donating group.[5] The resulting 3-aminopyridine derivative can then undergo a wide range of further reactions, such as diazotization.[5]

The diagram below summarizes the main reactivity pathways.

Reactivity_Pathways start This compound sub_node Nucleophilic Aromatic Substitution (SNAr) start->sub_node  Nu⁻ (e.g., Amines, Thiols) cross_node Pd-Catalyzed Cross-Coupling start->cross_node  Pd Catalyst (e.g., Suzuki) red_node Nitro Group Reduction start->red_node  Reducing Agent (e.g., Fe/HCl) prod_sub Substitution at C-5 (e.g., with R-NH₂) sub_node->prod_sub prod_cross Coupling at C-5 (e.g., Suzuki, Buchwald) cross_node->prod_cross prod_red 5-Bromo-2-methoxy -pyridin-3-amine red_node->prod_red

Caption: Key reactivity pathways for this compound.

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis of this compound, a reaction that itself is an example of the principles discussed.

ReactionStarting MaterialReagentProductYieldReference
Methoxylation5-Bromo-2-chloro-3-nitropyridineSodium methoxide in methanolThis compound98%[9]

Experimental Protocols

This section provides a representative experimental protocol for a key reaction involving this compound, illustrating a practical application of its nitro-activated reactivity.

Protocol: Synthesis of this compound via Nucleophilic Substitution[9]

This procedure describes the displacement of a chloride leaving group by a methoxide nucleophile, a reaction enabled by the activating effect of the nitro group.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

  • Sodium methoxide (25% w/w solution in methanol, ~1.0-1.1 eq)

  • Methanol (Anhydrous)

  • Ice water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Procedure:

  • A solution of 5-bromo-2-chloro-3-nitropyridine (e.g., 86 mmol) is prepared in methanol (75 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice bath.

  • To the stirred solution, a solution of sodium methoxide in methanol (e.g., 20 mL of 25% w/w solution, 87 mmol) is added dropwise over a period of 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1 hour.

  • The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 16-18 hours.

  • The reaction mixture is then concentrated under reduced pressure to approximately half its original volume.

  • The concentrated mixture is poured into a beaker containing ice water (~500 mL), which causes the product to precipitate.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a pale yellow solid.

The general workflow for such an experiment is depicted below.

Experimental_Workflow A 1. Reagent Preparation - Dissolve 5-bromo-2-chloro-3-nitropyridine in Methanol - Cool to 0°C B 2. Nucleophile Addition - Add Sodium Methoxide solution dropwise - Maintain 0°C A->B C 3. Reaction - Stir at 0°C for 1h - Warm to RT and stir for 16-18h B->C D 4. Workup - Concentrate in vacuo - Quench with ice water to precipitate product C->D E 5. Product Isolation - Filter the solid product - Wash with cold water D->E F 6. Purification & Analysis - Dry under vacuum - Characterize (NMR, MS, etc.) E->F

Caption: General experimental workflow for SNAr reactions.

Conclusion

The nitro group at the C-3 position of this compound is not merely a substituent but the primary determinant of the molecule's reactivity profile. By creating a π-deficient aromatic system, it powerfully activates the ring for nucleophilic aromatic substitution, enabling the facile displacement of the C-5 bromine atom. This activating effect is fundamental to its role as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Furthermore, the nitro group itself serves as a synthetic handle, capable of being transformed into an amino group to unlock entirely new avenues of chemical derivatization. A thorough understanding of these principles is essential for any scientist leveraging this valuable compound in modern organic synthesis.

References

Spectroscopic Data of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the spectroscopic data for 5-Bromo-2-methoxy-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this compound. While experimental spectroscopic data for this specific molecule is not widely available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized pyridine ring, making it a versatile building block in organic synthesis. The interplay of the bromo, methoxy, and nitro substituents creates a unique electronic environment that dictates its reactivity and spectroscopic properties. Understanding these properties is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is 233.02 g/mol for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Experimental Data:

Electrospray ionization (ESI) in positive ion mode is a common method for analyzing polar molecules like the target compound. In this technique, the molecule is protonated to form a pseudomolecular ion [M+H]⁺. Experimental data shows a mass-to-charge ratio (m/z) of 233.0 for the [M+H]⁺ ion of this compound, which confirms its molecular weight.[2]

Ion Predicted m/z Observed m/z
[C₆H₅⁷⁹BrN₂O₃+H]⁺232.95233.0[2]
[C₆H₅⁸¹BrN₂O₃+H]⁺234.95-

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion, providing a definitive signature for the presence of a single bromine atom.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-400 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region and one signal for the methoxy group. The predictions are based on the analysis of its structural analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, which has a reported ¹H NMR spectrum.[3][4]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-6~8.4d1HThe proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most downfield aromatic proton. It will appear as a doublet due to coupling with H-4.
H-4~7.9d1HThe proton at the 4-position is ortho to the electron-withdrawing nitro group and will be shifted downfield. It will appear as a doublet due to coupling with H-6.
-OCH₃~4.0s3HThe methoxy protons are deshielded by the adjacent oxygen atom and will appear as a singlet.

Note: Predictions are for a spectrum recorded in CDCl₃. Solvent effects can cause shifts in the observed values.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring, with data from 5-Bromo-2-methoxy-4-methyl-3-nitropyridine serving as a reference.[3]

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2~160This carbon is attached to the electronegative oxygen of the methoxy group and the ring nitrogen, causing a significant downfield shift.
C-6~145This carbon is adjacent to the ring nitrogen and is expected to be downfield.
C-4~120This carbon is influenced by the bromo and nitro groups.
C-5~115The carbon bearing the bromine atom is expected in this region.
C-3~140The carbon attached to the electron-withdrawing nitro group will be significantly deshielded.
-OCH₃~55The methoxy carbon is shielded compared to the aromatic carbons.

Note: Predictions are for a spectrum recorded in CDCl₃.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-O bond of the methoxy group, the aromatic ring, and the C-Br bond. The predictions are supported by the IR data of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.[3]

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
Aromatic C-H3100-3000Stretching
C-H (methoxy)2950-2850Stretching
C=N, C=C (aromatic)1600-1450Stretching
NO₂1550-1500 and 1360-1320Asymmetric and Symmetric Stretching
C-O (methoxy)1250-1200Asymmetric Stretching
C-Br700-600Stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Elucidation Synthesis Synthesis and Purification of This compound MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Synthesis->MS NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) Synthesis->NMR IR IR Spectroscopy - Functional Group Identification Synthesis->IR Interpretation Spectral Interpretation - Correlate data from MS, NMR, and IR MS->Interpretation NMR->Interpretation IR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The mass spectrometry data confirms the molecular weight and the presence of bromine. The predicted ¹H NMR, ¹³C NMR, and IR spectra, based on sound spectroscopic principles and data from a close structural analogue, offer a reliable framework for the identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers working with this and similar compounds.

References

Methodological & Application

Application Note and Protocol: High-Yield Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 5-Bromo-2-methoxy-3-nitropyridine, a key intermediate in pharmaceutical and fine chemical synthesis. The described method involves a nucleophilic aromatic substitution reaction, converting 5-bromo-2-chloro-3-nitropyridine to the desired methoxy derivative using sodium methoxide in methanol. This protocol consistently achieves high yields, with straightforward purification of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of the bromo, methoxy, and nitro functional groups on the pyridine ring allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. The protocol outlined below describes a robust and efficient method for its preparation from commercially available 5-bromo-2-chloro-3-nitropyridine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro group at the 2-position by the methoxide nucleophile.

Experimental Protocol

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol) or solid sodium methoxide

  • Methanol (anhydrous)

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 16-18 hours.

  • Upon completion, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing approximately 500 mL of ice water. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 50 mL).

  • Dry the product under vacuum to obtain this compound as a pale yellow solid.

Data Presentation

ParameterValueReference
Starting Material5-bromo-2-chloro-3-nitropyridine
ReagentSodium methoxide in methanol
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time17-19 hours
ProductThis compound
AppearancePale yellow solid
Yield 98%
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Mass Spectrum (ESI, m/z)233.0 [M+H]+

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 5-bromo-2-chloro-3-nitropyridine in Methanol B Cool to 0 °C in Ice Bath A->B C Dropwise addition of Sodium Methoxide in Methanol B->C D Stir at 0 °C for 1 hour C->D E Warm to Room Temperature and Stir for 16-18 hours D->E F Concentrate Reaction Mixture E->F G Pour into Ice Water (Precipitation) F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium methoxide is corrosive and flammable. Handle with care.

  • 5-bromo-2-chloro-3-nitropyridine is harmful if swallowed.

Conclusion

The protocol detailed in this application note provides a highly efficient and reproducible method for the synthesis of this compound. The high yield and straightforward purification make this an attractive method for both academic research and industrial applications.

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[1][2]

This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-2-methoxy-3-nitropyridine with various arylboronic acids. The presence of an electron-withdrawing nitro group on the pyridine ring is anticipated to activate the C-Br bond, facilitating the oxidative addition step in the catalytic cycle. The following protocol is a generalized procedure based on established methods for structurally similar bromopyridines and serves as a robust starting point for optimization.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The fundamental steps of this mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Conditions for Suzuki Coupling of Bromopyridines

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88
35-Bromo-N-phenylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-24N/A
45-BromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High
52-Amino-5-bromo-4-methylpyridine3-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~82

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Weigh Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Add to Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvents (e.g., Dioxane/Water) C->D E Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent and Wash with Water/Brine G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: Experimental workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, brine, and anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%). Subsequently, add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the specific arylboronic acid.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methoxy-3-nitropyridine product.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Disclaimer: This protocol is a general guideline. The reaction conditions, including catalyst, base, solvent, and temperature, may require optimization for specific arylboronic acids to achieve the best results. It is recommended to perform small-scale test reactions to determine the optimal conditions. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: 5-Bromo-2-methoxy-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its unique arrangement of substituents—a nucleophilic methoxy group, an electron-withdrawing nitro group, and a reactive bromine atom—provides multiple sites for chemical modification. This makes it an invaluable intermediate for the synthesis of complex molecular scaffolds, particularly for targeted therapies like kinase inhibitors. The pyridine core is a "privileged scaffold," frequently found in FDA-approved drugs, as its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets.[1] This document outlines the primary applications of this compound, provides detailed synthetic protocols, and presents representative data for compounds derived from similar pyridine-based scaffolds.

Key Chemical Transformations and Applications

The strategic placement of functional groups on the this compound ring allows for a series of predictable and high-yield transformations. These reactions are fundamental to its utility in constructing diverse libraries of bioactive molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the potent electron-withdrawing effect of the nitro group at the C3 position. This facilitates the displacement of the bromine atom at C5 by various nucleophiles (e.g., amines, thiols), enabling the introduction of diverse side chains. This reaction is a cornerstone for building structure-activity relationships (SAR).

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding 3-amino-5-bromo-2-methoxypyridine. This transformation is critical as the resulting amino group serves as a versatile synthetic handle for subsequent reactions, such as amide bond formation or participation in further cross-coupling reactions.[1] This amine is often a key pharmacophoric element for interacting with therapeutic targets.

  • Palladium-Catalyzed Cross-Coupling: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These powerful methods allow for the linkage of the pyridine core to a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding molecular complexity.

These transformations make this compound a key precursor for synthesizing inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3]

Application in Kinase Inhibitor Synthesis

Derivatives of substituted pyridines are prominent in the development of kinase inhibitors.[2][4] The pyridine scaffold can effectively mimic the adenine region of ATP, allowing it to bind within the ATP-binding pocket of kinases. The amino group, often generated from the reduction of a nitro precursor, typically forms one or more crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[2]

The general strategy involves:

  • Utilizing the bromine at C5 for a cross-coupling reaction to introduce a moiety that targets the solvent-exposed region of the kinase.

  • Reducing the nitro group at C3 to an amine.

  • Coupling this amine with another molecular fragment to build out the final inhibitor structure, influencing potency and selectivity.[2]

Quantitative Data: Representative Biological Activity

While specific data for compounds directly synthesized from this compound is not extensively published, the following table summarizes the biological activity of representative picolinamide and methoxypyridine derivatives, which share the core structural features and target similar biological pathways. This data illustrates the potential potency of molecules accessible from this class of building blocks.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
5q HepG2 (Hepatocellular Carcinoma)Anti-proliferative (MTT)0.89[5]
5q HCT116 (Colon Carcinoma)Anti-proliferative (MTT)0.54[5]
46 A549 (Lung Carcinoma)Anti-proliferative0.26[6]
46 c-Met KinaseKinase Inhibition0.0465[6]
8j A549 (Lung Carcinoma)Anti-proliferative3.21[7]
8l HepG2 (Hepatocellular Carcinoma)Anti-proliferative4.15[7]
HS-173 PI3KαKinase Inhibition0.0008[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-2-chloro-3-nitropyridine via nucleophilic substitution.[9]

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w solution in methanol)

  • Methanol

  • Ice water

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 18 hours.

  • Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

  • Pour the concentrated mixture into ice water (~500 mL) to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a pale yellow solid (Typical yield: ~98%).

Protocol 2: Representative Reduction of the Nitro Group

This protocol describes a general method for the reduction of the 3-nitro group to a 3-amino group, a common subsequent step in a synthetic sequence.

Materials:

  • This compound

  • Ethanol (or Methanol)

  • Ammonium formate (or H2 gas)

  • Palladium on carbon (10% Pd/C)

  • Celite

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a solution of this compound (10 mmol) in ethanol (50 mL), add ammonium formate (50 mmol).

  • Carefully add 10% Pd/C (catalytic amount, ~5 mol%) to the mixture.

  • Fit the flask with a condenser and heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, 3-amino-5-bromo-2-methoxypyridine.

  • The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for a Suzuki coupling reaction at the C5-bromo position to form a C-C bond.

Materials:

  • 3-Amino-5-bromo-2-methoxypyridine (from Protocol 2)

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 or other suitable palladium catalyst

  • Sodium carbonate (or other base, 2.0 equivalents)

  • Solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask, condenser, nitrogen/argon line

Procedure:

  • To a Schlenk flask, add 3-amino-5-bromo-2-methoxypyridine (5 mmol), the desired arylboronic acid (6 mmol), and sodium carbonate (10 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 20 mL Dioxane and 5 mL Water).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, ~2-5 mol%) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Synthetic_Utility_Workflow Start This compound Intermediate1 3-Amino-5-bromo-2-methoxypyridine Start->Intermediate1 Nitro Reduction (e.g., Pd/C, H₂) Intermediate2 5-Substituted-2-methoxy-3-nitropyridine Start->Intermediate2 Cross-Coupling (e.g., Suzuki) or SNAr (e.g., R-NH₂) FinalProduct1 Amide/Coupled Derivatives Intermediate1->FinalProduct1 Amide Coupling or Buchwald-Hartwig FinalProduct2 Bi-aryl/Heteroaryl Derivatives Intermediate1->FinalProduct2 Suzuki Coupling Intermediate2->FinalProduct2 Nitro Reduction & Further Functionalization

Caption: Synthetic utility of this compound.

Kinase_Binding_Model cluster_pocket Kinase ATP Binding Pocket hinge Hinge Region (Backbone NH) inhibitor <   Pyridine CoreNO-CH₃NH₂R¹ (from C5-Br) > inhibitor:n->hinge H-Bond inhibitor:amine->hinge H-Bond solvent Solvent-Exposed Region inhibitor:r1->solvent  Targets Specificity gatekeeper Gatekeeper Pocket

Caption: General binding mode of a pyridine-based kinase inhibitor.

References

Application of 5-Bromo-2-methoxy-3-nitropyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methoxy group, and a nitro group on a pyridine ring imparts distinct reactivity, making it a valuable intermediate in the development of novel agrochemicals. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the molecule for various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions are pivotal in the construction of the core structures of many modern fungicides, herbicides, and insecticides.[1][2] While specific, commercialized agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its analogs and the reactions it readily undergoes are representative of synthetic strategies for leading classes of agrochemicals.

This document provides detailed application notes on the utility of this compound in agrochemical synthesis, focusing on its key chemical transformations. It also includes detailed experimental protocols for these reactions, offering researchers and scientists a practical guide for utilizing this important synthetic intermediate.

Key Applications in Agrochemical Synthesis

The strategic placement of reactive sites on the this compound molecule allows for its incorporation into a variety of agrochemical scaffolds. The primary applications revolve around the following key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, further activated by the nitro group, facilitates the displacement of the methoxy group or the bromine atom by various nucleophiles. This is a common strategy for introducing diverse functionalities and building complex molecular architectures.

  • Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many bioactive molecules, including strobilurin and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which then serves as a versatile functional handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings, which are common moieties in agrochemicals.

Experimental Protocols

The following are detailed protocols for key reactions involving this compound and its analogs, representative of synthetic steps in the development of novel agrochemicals.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-2-chloro-3-nitropyridine.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-chloro-3-nitropyridine237.4410.0 g42.1 mmol
Sodium methoxide (25% in MeOH)54.029.2 g (36.8 mL)42.6 mmol
Methanol (MeOH)32.04100 mL-
Deionized water18.02As needed-

Procedure:

  • Suspend 5-bromo-2-chloro-3-nitropyridine (10.0 g, 42.1 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 25% solution of sodium methoxide in methanol (9.2 g, 42.6 mmol) dropwise to the stirred suspension over 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 16-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to approximately half its original volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold deionized water (approximately 500 mL) to precipitate the product.

  • Collect the precipitate by vacuum filtration, washing with cold deionized water (2 x 50 mL).

  • Dry the solid product under vacuum to afford this compound as a pale yellow solid.[3]

Expected Yield: ~9.62 g (98%)[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction (Representative)

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a brominated pyridine derivative with an arylboronic acid. This reaction is fundamental for the synthesis of biphenyl and heteroaryl structures found in many agrochemicals, such as the fungicide boscalid.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mmol scale)Moles
This compound233.02233 mg1.0 mmol
Arylboronic acid-1.2 mmol1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05 mmol
Potassium carbonate (K₂CO₃)138.21276 mg2.0 mmol
1,4-Dioxane88.118 mL-
Water18.022 mL-

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (233 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data Summary for Suzuki-Miyaura Coupling (Representative Yields):

SubstrateArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-951570-90
5-Bromo-pyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄tert-Amyl alcohol1001283

Note: The yields are representative for similar structures as specific data for this compound was not available.

Signaling Pathways and Workflows

Synthesis_Workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_intermediates Key Intermediates cluster_products Potential Agrochemical Classes This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  Displacement of Br or OMe Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling  C-C bond formation Nitro Reduction Nitro Reduction This compound->Nitro Reduction  NO2 to NH2 Substituted Pyridines Substituted Pyridines Nucleophilic Substitution->Substituted Pyridines Aryl/Heteroaryl Pyridines Aryl/Heteroaryl Pyridines Suzuki Coupling->Aryl/Heteroaryl Pyridines Aminopyridines Aminopyridines Nitro Reduction->Aminopyridines Fungicides Fungicides Substituted Pyridines->Fungicides Aryl/Heteroaryl Pyridines->Fungicides Herbicides Herbicides Aryl/Heteroaryl Pyridines->Herbicides Aminopyridines->Fungicides Insecticides Insecticides Aminopyridines->Insecticides

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Combine reactants - Add solvent Start->Reaction_Setup Reaction Reaction: - Heat and stir - Monitor progress (TLC/LC-MS) Reaction_Setup->Reaction Workup Work-up: - Quench reaction - Extraction - Washing Reaction->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Analysis Analysis: - NMR - MS Purification->Analysis End End Analysis->End

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of functionalized pyridine derivatives. The protocols and data presented herein demonstrate its utility in key chemical transformations that are central to the discovery and development of new agrochemicals. While direct synthetic routes to commercial agrochemicals from this specific starting material are not readily found in the literature, the provided methodologies for nucleophilic substitution and Suzuki-Miyaura coupling offer a solid foundation for researchers to explore the synthesis of novel and potentially bioactive compounds for crop protection. Further research into the derivatization of this versatile building block is warranted to fully exploit its potential in the agrochemical industry.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-methoxy-3-nitropyridine. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position, an electron-withdrawing nitro group at the 3-position, and an electron-donating methoxy group at the 2-position allows for a diverse range of synthetic transformations.

The methodologies detailed below are essential for the construction of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex molecules with potential therapeutic applications, including roles as kinase inhibitors and central nervous system (CNS) drug candidates.[1]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient and selective formation of new chemical bonds.[2][3] For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the C-Br bond susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[4]

This document outlines protocols for several key palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[5] This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl structures.[6]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Solvent Addition & Degassing A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography) E->F G Product Analysis F->G

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. These serve as a strong starting point for reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)¹
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9016~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9016~88
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9016~82
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9016~75

¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[1]

Detailed Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[7]

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)[8]

  • 1,4-Dioxane and Water (degassed)[8]

  • Round-bottom or Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[1]

  • Add the palladium catalyst under a counter-flow of inert gas.

  • Evacuate and backfill the flask with an inert gas three times.[9]

  • Add degassed 1,4-dioxane and water (typically a 4:1 mixture) via syringe.[8]

  • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours.[7]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with water and extract with ethyl acetate (3x).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.[10]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base.[11]

Reaction Principle

The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[12]

Representative Reaction Conditions
EntryAlkeneCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1) / PPh₃ (2)Et₃N (2.0)DMF10012Good
2n-Butyl acrylatePd(OAc)₂ (1) / P(o-tol)₃ (2)NaOAc (2.0)DMA12010High
3AcrylonitrilePd₂(dba)₃ (0.5) / P(t-Bu)₃ (1.5)K₂CO₃ (2.0)Dioxane11016Good

Note: Yields are generalized based on typical Heck reactions of aryl bromides.[12][13]

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane)

  • Sealed tube or Schlenk flask

Procedure:

  • In a dry, sealed tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent, followed by the base and the alkene.

  • Seal the tube and heat the mixture to 100-130 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[14] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[14]

Reaction Principle

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to Pd(0). The copper cycle forms a copper(I) acetylide, which then transmetalates with the Pd(II) complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[15]

Diagram of the Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L)₂ Pd0->Pd_complex Oxidative Addition (ArBr) Pd_alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_complex Cu_acetylide->CuX Alkyne R-C≡C-H Alkyne->Cu_acetylide + Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Representative Reaction Conditions

The following conditions for 2-amino-3-bromopyridines are a suitable starting point for this compound.[14]

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF801292
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPATHF651688
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NToluene901090
Detailed Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.[15]

  • Add the anhydrous solvent and the amine base.

  • Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).[1]

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.[1]

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir.[1]

  • Monitor the reaction by TLC.[1]

  • After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] It is a powerful tool for synthesizing arylamines, which are prevalent in many pharmaceuticals.[17]

Reaction Principle

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[18]

Representative Reaction Conditions
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene1001890
2AnilinePd₂(dba)₃ (2)Xantphos (8)K₃PO₄ (1.4)Toluene1002485
3PiperidinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene1001893

Data compiled from representative literature procedures for 5-bromopyrimidine.[10]

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 8 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equivalents)

  • Anhydrous, degassed toluene

  • Sealed tube or Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.[10]

  • Evacuate and backfill the flask with an inert gas three times.[10]

  • Under a positive pressure of inert gas, add the base, this compound (1.0 eq), and the amine (1.2 eq).[10]

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water, then extract with an organic solvent (e.g., ethyl acetate).[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Filter, concentrate, and purify the crude product by column chromatography.[10]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize palladium-catalyzed cross-coupling reactions for the functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Functionalization of the C-Br Bond in 5-Bromo-2-methoxy-3-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the carbon-bromine (C-Br) bond in 5-Bromo-2-methoxy-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic positioning of its functional groups, which allows for selective chemical modifications. The pyridine core is a common motif in many pharmaceuticals, and the ability to introduce diverse substituents at the 5-position through functionalization of the C-Br bond is a key strategy in the synthesis of novel bioactive molecules.

The electron-withdrawing nitro group in this compound enhances the reactivity of the C-Br bond towards various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide range of derivatives. This document focuses on key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Key Functionalization Reactions

The primary route for functionalizing the C-Br bond in this compound is through palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, making the C-Br bond at the 5-position the primary site of reaction.

Below is a summary of common cross-coupling reactions and other relevant transformations.

Reaction TypeCoupling PartnerBond FormedProduct Type
Suzuki-Miyaura Coupling Organoboron Reagents (Boronic acids, Boronic esters)C-C5-Aryl/vinyl-2-methoxy-3-nitropyridines
Buchwald-Hartwig Amination Amines (Primary, Secondary)C-N5-Amino-2-methoxy-3-nitropyridines
Sonogashira Coupling Terminal AlkynesC-C (sp)5-Alkynyl-2-methoxy-3-nitropyridines
Stille Coupling OrganostannanesC-C5-Aryl/vinyl-2-methoxy-3-nitropyridines
Nitro Group Reduction Reducing Agents (e.g., Fe, SnCl2)N-H5-Bromo-2-methoxy-pyridin-3-amine

Experimental Protocols

Suzuki-Miyaura Borylation of this compound

This protocol describes the conversion of the C-Br bond to a boronic ester, which can then be used in subsequent Suzuki coupling reactions with a wide range of aryl or heteroaryl halides.

Reaction Scheme:

G A This compound E 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine A->E B, C, D B Bis(pinacolato)diboron C Pd(dppf)Cl2, KOAc D 1,4-Dioxane, 110 °C

Caption: Suzuki-Miyaura Borylation Reaction.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure: [1]

  • To a dry reaction flask, add this compound (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.1 equiv), and potassium acetate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination (Representative Protocol)

This protocol provides a general method for the C-N bond formation between this compound and an amine. Note: This is a representative protocol adapted for the target molecule, and optimization may be required.

Reaction Scheme:

G A This compound E 5-(Alkyl/Aryl)amino-2-methoxy-3-nitropyridine A->E B, C, D B Amine (R-NH2) C Pd catalyst, Ligand, Base D Solvent, Heat

Caption: Buchwald-Hartwig Amination Reaction.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 4-8 mol%), and base (e.g., 1.4 equiv) to a dry reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling (Representative Protocol)

This protocol outlines the formation of a C-C bond between this compound and a terminal alkyne. Note: This is a representative protocol and may require optimization.

Reaction Scheme:

G A This compound E 5-Alkynyl-2-methoxy-3-nitropyridine A->E B, C, D B Terminal Alkyne C Pd catalyst, Cu(I) cocatalyst, Base D Solvent

Caption: Sonogashira Coupling Reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas

Procedure:

  • To a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling (General Protocol)

This protocol describes the coupling of this compound with an organostannane reagent. Note: Organotin compounds are toxic and should be handled with appropriate safety precautions.

Reaction Scheme:

G A This compound E 5-Aryl/vinyl-2-methoxy-3-nitropyridine A->E B, C, D B Organostannane (R-SnBu3) C Pd catalyst, Ligand D Solvent, Heat

Caption: Stille Coupling Reaction.

Materials:

  • This compound

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., 5 mol%).

  • Add the anhydrous solvent.

  • Add the organostannane reagent (1.1-1.2 equiv).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic phase with aqueous potassium fluoride solution to remove tin residues, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reduction of the Nitro Group

This protocol describes the reduction of the 3-nitro group to an amine, which can be a useful subsequent transformation after functionalizing the C-Br bond.

Reaction Scheme:

G A This compound D 5-Bromo-2-methoxy-pyridin-3-amine A->D B, C B Fe, NH4Cl C EtOH, H2O, Reflux

Caption: Nitro Group Reduction.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure: [2]

  • To a suspension of this compound (1.0 equiv) in a mixture of ethanol and water, add iron powder (4.0 equiv) and ammonium chloride (4.2 equiv).[2]

  • Heat the reaction mixture to reflux and stir for 1 hour.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate in vacuo.[2]

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.[2]

  • Dry the organic layer, concentrate, and purify the product as needed.

Summary of Reaction Conditions

The following table provides a comparative summary of typical reaction conditions for the functionalization of this compound and related compounds.

ReactionCatalyst / ReagentBaseSolventTemperature (°C)
Suzuki Borylation Pd(dppf)Cl₂ / Bis(pinacolato)diboronKOAc1,4-Dioxane110
Buchwald-Hartwig Amination Pd₂(dba)₃ / XantphosNaOt-Bu / Cs₂CO₃Toluene / Dioxane80-110
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIEt₃N / i-Pr₂NHTHF / DMFRT - 60
Stille Coupling Pd(PPh₃)₄-Toluene / DMF80-110
Nitro Group Reduction Fe / NH₄Cl-EtOH / H₂OReflux

Logical Workflow for Drug Discovery

The functionalization of this compound can be strategically employed in a drug discovery workflow.

G A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, etc.) A->B C Diverse Library of 5-Substituted-2-methoxy-3-nitropyridines B->C D Nitro Group Reduction C->D E 5-Substituted-2-methoxy-pyridin-3-amines D->E F Further Derivatization (e.g., Amide Coupling) E->F G Final Compounds for Biological Screening F->G

Caption: Drug Discovery Workflow.

This workflow illustrates how the initial functionalization of the C-Br bond can generate a diverse library of intermediates. Subsequent modification of the nitro group opens up further avenues for derivatization, leading to a wide range of final compounds for biological evaluation. This strategic approach allows for the efficient exploration of the chemical space around the 2-methoxy-3-aminopyridine scaffold, which is a valuable pharmacophore in drug development.

References

Application Notes and Protocols: Reduction of 5-Bromo-2-methoxy-3-nitropyridine to an Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 5-Bromo-2-methoxy-3-nitropyridine to yield the corresponding amine, 5-Bromo-2-methoxy-pyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols described herein focus on two common and effective methods: reduction using iron in an acidic medium and reduction with stannous chloride. Comparative data on reaction conditions and yields are presented to aid researchers in method selection.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary amines. For heteroaromatic systems like pyridine, the presence of other functional groups and the inherent electronic properties of the ring can influence the choice of reduction method. This compound is a valuable building block, and its corresponding amine is a precursor to a wide range of substituted pyridines used in medicinal chemistry. The selection of an appropriate reduction method is crucial to ensure high yield and chemoselectivity, avoiding unwanted side reactions such as dehalogenation. This application note details two robust protocols for this conversion.

Chemical Transformation

start This compound end 5-Bromo-2-methoxy-pyridin-3-amine start->end [Reduction]

Caption: Chemical reduction of this compound.

Comparative Data of Reduction Methods

MethodReagentsSolventTemperatureReaction TimeTypical YieldNotes
Method A: Iron/Acid Iron powder, Acetic Acid or HCl (cat.)Ethanol/WaterReflux1-3 hours> 90%Cost-effective, high yield, generally good functional group tolerance.[1]
Method B: Stannous Chloride Stannous chloride dihydrate (SnCl₂·2H₂O)Ethanol or Ethyl AcetateRoom Temp.1-4 hours85-95%Milder conditions, good for substrates sensitive to high temperatures.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in Solvent B Add Reducing Agent (Fe or SnCl2) A->B C Stir at Specified Temperature B->C D Monitor by TLC C->D E Filter (if using Fe) D->E Reaction Complete F Neutralize with Base E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography (if necessary) H->I

Caption: General experimental workflow for the reduction of the nitro group.

Detailed Experimental Protocols

Method A: Reduction with Iron in Acidic Medium

This protocol is adapted from a procedure for a structurally similar substrate, 2-amino-5-bromo-3-nitropyridine.[1]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ethanol (95%)

  • Water (deionized)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acid Addition: To the stirred suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) or a larger volume of glacial acetic acid. The addition may cause a slight exotherm.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the reaction mixture is acidic, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

    • Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Combine the filtrate and the washings.

  • Isolation:

    • Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting aqueous residue is then extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-methoxy-pyridin-3-amine.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.

Method B: Reduction with Stannous Chloride (SnCl₂·2H₂O)

This method is suitable for substrates that may be sensitive to the higher temperatures required for the iron-based reduction.[2]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution or 2M Potassium Hydroxide (KOH)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 eq.) to the solution. The reaction is typically stirred at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

    • Carefully basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or 2M KOH until the pH is >8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with ethyl acetate.

  • Isolation:

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purification: If required, purify the crude 5-Bromo-2-methoxy-pyridin-3-amine by silica gel column chromatography.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The reduction of nitro compounds can be exothermic. Care should be taken when adding reagents, and cooling may be necessary.

  • Handle concentrated acids and bases with appropriate care.

These protocols provide reliable methods for the synthesis of 5-Bromo-2-methoxy-pyridin-3-amine, a key intermediate for further synthetic elaborations in drug discovery and development. The choice between the two methods will depend on the scale of the reaction, cost considerations, and the presence of other functional groups in more complex substrates.

References

Synthesis of 5-Bromo-2-methoxy-3-nitropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory-scale synthesis procedure for 5-Bromo-2-methoxy-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds.[1][2] The protocol is based on the nucleophilic aromatic substitution of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide.

Reaction Principle

The synthesis of this compound is achieved through the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol. In this SNAr (Nucleophilic Aromatic Substitution) reaction, the methoxide ion acts as a nucleophile, displacing the chloride at the C-2 position of the pyridine ring. The electron-withdrawing nitro group at the C-3 position facilitates this substitution.

Experimental Protocol

This protocol outlines a common and effective method for the laboratory-scale synthesis of this compound.[3]

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol) or solid sodium metal

  • Methanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Infrared lamp or vacuum oven for drying

Procedure:

  • Preparation of Sodium Methoxide Solution (if starting from sodium metal): In a flask cooled in an ice bath, carefully add sodium metal in batches to methanol with stirring. Allow the mixture to warm to room temperature and continue stirring until all the sodium has dissolved completely.[3]

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, suspend 5-bromo-2-chloro-3-nitropyridine in methanol. Cool the suspension to 0 °C using an ice bath.[3]

  • Addition of Sodium Methoxide: To the cooled and stirred suspension, add the sodium methoxide solution dropwise over a period of approximately 10 minutes, ensuring the temperature remains at 0 °C.[3]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, allow the mixture to warm to room temperature and continue stirring for an additional 16-18 hours.[3]

  • Work-up:

    • Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.[3]

    • Pour the concentrated mixture into a beaker containing ice water to precipitate the product.[3]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.[3]

    • Wash the filtered solid with cold deionized water.[3]

  • Drying: Dry the purified product under vacuum or using an infrared lamp to obtain this compound as a pale yellow solid.[3]

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of this compound.

ParameterValueReference
Starting Material 5-Bromo-2-chloro-3-nitropyridine[3]
Molar Mass of Starting Material237.44 g/mol
Reagent Sodium Methoxide (25% w/w in Methanol)[3]
Molar Mass of Sodium Methoxide54.02 g/mol
Product This compound[3]
Molar Mass of Product233.02 g/mol [3]
Typical Yield 98%[3]
Appearance Pale yellow solid[3]
Mass Spectrum (ESI, positive ion mode) m/z: 233.0 [M + H]⁺[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Na_MeOH Dissolve Sodium Metal in Methanol (0°C to RT) Add_NaOMe Add Sodium Methoxide Solution Dropwise at 0°C Na_MeOH->Add_NaOMe Start_Material Suspend 5-Bromo-2-chloro-3-nitropyridine in Methanol at 0°C Start_Material->Add_NaOMe Stir_Cold Stir at 0°C for 1 hour Add_NaOMe->Stir_Cold Stir_RT Stir at Room Temperature for 16-18 hours Stir_Cold->Stir_RT Concentrate Concentrate Reaction Mixture Stir_RT->Concentrate Precipitate Pour into Ice Water to Precipitate Product Concentrate->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Final_Product 5-Bromo-2-methoxy- 3-nitropyridine Dry->Final_Product

Caption: Workflow for the synthesis of this compound.

References

5-Bromo-2-methoxy-3-nitropyridine: A Key Intermediate in the Synthesis of Potent Kinase Inhibitors for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Bromo-2-methoxy-3-nitropyridine has emerged as a critical building block for researchers and scientists in the field of drug development, particularly in the synthesis of targeted kinase inhibitors. This versatile intermediate provides a scaffold for the development of novel active pharmaceutical ingredients (APIs) aimed at treating various cancers and inflammatory diseases. Its unique substitution pattern allows for strategic chemical modifications, leading to the creation of potent and selective inhibitors of key cellular signaling pathways.

Application in the Synthesis of GSK-3β and CDK2 Inhibitors

Research has increasingly focused on the utility of this compound derivatives in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2). Both GSK-3β and CDK2 are crucial regulators of cell cycle progression and are often dysregulated in various cancers. The development of small molecule inhibitors against these kinases is a promising strategy in oncology.

While a specific, named API directly synthesized from this compound is not yet commercially available, extensive research has demonstrated the potential of this intermediate. For instance, the structural motif of 5-bromo-2-methoxypyridine is a key component in the design of various kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, allowing for the fine-tuning of the molecule's biological activity.

Experimental Protocols

Synthesis of this compound

A robust and high-yielding protocol for the synthesis of the title compound has been established.

Reaction:

Procedure:

To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in methanol at 0°C, a solution of sodium methoxide (1.01 eq) in methanol is added dropwise. The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 18 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is concentrated under reduced pressure, and the residue is poured into ice water to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a pale yellow solid.

ReactantMolecular WeightMoles (eq)
5-bromo-2-chloro-3-nitropyridine237.44 g/mol 1.0
Sodium Methoxide54.02 g/mol 1.01
Product Yield
This compound~98%
General Protocol for Derivatization via Suzuki Coupling

The bromine atom on the pyridine ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.

Reaction:

General Procedure:

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for API Synthesis

The general workflow for utilizing this compound in the synthesis of a potential kinase inhibitor API involves a multi-step process.

API Synthesis Workflow Start 5-Bromo-2-chloro-3-nitropyridine Intermediate1 This compound Start->Intermediate1 Methoxylation Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Intermediate1->Coupling Intermediate2 Derivatized Pyridine Intermediate Coupling->Intermediate2 Reduction Nitro Group Reduction Intermediate2->Reduction Intermediate3 Aminopyridine Intermediate Reduction->Intermediate3 FinalCoupling Amide Coupling or Further Functionalization Intermediate3->FinalCoupling API Active Pharmaceutical Ingredient (API) FinalCoupling->API

Caption: Synthetic workflow from starting material to a final API.

Potential Signaling Pathways Targeted by Derived APIs

APIs derived from this intermediate are often designed to target kinase signaling pathways implicated in cancer cell proliferation and survival.

GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to various diseases, including cancer.

GSK3B_Signaling cluster_0 Upstream Regulation cluster_1 Downstream Effects PI3K PI3K Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B inhibition Wnt Wnt Wnt->GSK3B inhibition Beta_Catenin β-catenin (Degradation) GSK3B->Beta_Catenin phosphorylation Glycogen_Synthase Glycogen Synthase (Inhibition) GSK3B->Glycogen_Synthase phosphorylation Apoptosis Apoptosis GSK3B->Apoptosis promotion API API Derivative API->GSK3B Inhibition

Caption: Inhibition of the GSK-3β signaling pathway by a potential API.

CDK2 Signaling Pathway

CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

CDK2_Signaling cluster_0 Cell Cycle Progression G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G1/S Transition CDK2_CyclinE CDK2/Cyclin E Rb Rb Phosphorylation CDK2_CyclinE->Rb CDK2_CyclinA CDK2/Cyclin A DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication API API Derivative API->CDK2_CyclinE Inhibition API->CDK2_CyclinA Inhibition Rb->G1_Phase regulates

Caption: Inhibition of the CDK2 signaling pathway by a potential API.

The strategic use of this compound as a versatile intermediate will continue to be a valuable asset in the discovery and development of next-generation targeted therapies for a range of diseases.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main synthetic strategies for this compound:

  • Nucleophilic Aromatic Substitution: This highly efficient method involves the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide. It typically results in very high yields.[1]

  • Electrophilic Bromination: This route involves the direct bromination of a 2-methoxy-3-nitropyridine precursor. While also effective, it may require more careful control of reaction conditions to avoid side products.[2]

Q2: What is the most common starting material for the synthesis?

For the nucleophilic substitution route, the starting material is 5-bromo-2-chloro-3-nitropyridine.[1] For the electrophilic bromination route, a common precursor is 2-methoxy-4-methyl-3-nitropyridine, which is brominated to yield the corresponding 5-bromo derivative.[2][3]

Q3: What are some alternative brominating agents I can use for the electrophilic bromination?

While molecular bromine (Br₂) is commonly used, other brominating agents can offer advantages in terms of safety and selectivity.[4][5][6] These include:

  • N-bromosuccinimide (NBS)[4][6]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[4]

  • Copper(II) Bromide (CuBr₂)[6]

The choice of agent can influence reaction conditions and selectivity, with NBS, for example, showing high para-selectivity in polar solvents.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Electrophilic Bromination Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature if the reaction has stalled. For instance, one procedure suggests heating the reaction mixture to 80 °C for 12 hours.[3]
Formation of di-bromo isomers or other side products.[4]Use a less reactive brominating agent like N-bromosuccinimide (NBS) which can offer better selectivity.[6] Control the stoichiometry of the brominating agent carefully, using 1.5 to 5 equivalents relative to the starting material.[4]
Loss of product during workup.The product can be precipitated by pouring the reaction mixture into ice water.[1] Ensure complete precipitation before filtration. Wash the collected solid with cold water to minimize dissolution.[1]
Low Yield in Nucleophilic Substitution Incomplete reaction.Ensure the sodium methoxide is freshly prepared or properly stored to maintain its reactivity. The reaction is typically stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 16-18 hours to ensure completion.[1]
Hydrolysis of the starting material or product.The reaction should be carried out under anhydrous conditions until the quenching step.
Presence of Impurities in the Final Product Unreacted starting materials.Monitor the reaction to completion. For the electrophilic bromination, purification can be achieved by collecting the precipitated solid and washing it thoroughly.[3]
Hydroxy impurity from side reactions.During workup, washing with a saturated sodium bicarbonate solution can help dissolve and remove acidic and some hydroxy impurities.[3]
Di-brominated byproducts.Purification by column chromatography may be necessary if simple precipitation and washing are insufficient to remove isomeric impurities.
Difficulty in Isolating the Product Product is volatile.While the target compound is a solid, some intermediates or byproducts might be volatile. If experiencing low isolated yield despite clean reaction profiles, consider minimizing evaporation steps or using a cold trap during solvent removal under reduced pressure.[7]
Product remains dissolved in the workup solution.After quenching the reaction in water, ensure the volume is sufficient to cause precipitation. Cooling the mixture to 0 °C can further decrease the solubility of the product.[1][3]

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution

This protocol is adapted from a high-yield synthesis of this compound.[1]

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

Procedure:

  • Dissolve 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 18 hours.

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into about 500 mL of ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: ~98%

Method 2: Electrophilic Bromination

This protocol is based on the bromination of a 2-methoxy-4-methyl-3-nitropyridine precursor.[3]

Materials:

  • 2-methoxy-4-methyl-3-nitropyridine

  • Acetic acid

  • Sodium acetate

  • Bromine (Br₂)

  • 10% aqueous solution (unspecified, likely a reducing agent like sodium bisulfite for quenching excess bromine)

  • Saturated aqueous sodium sulfate solution

  • Water

Procedure:

  • Dissolve 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L) at room temperature with stirring.

  • Slowly add sodium acetate (365 g, 5.37 mol) to the solution.

  • Add bromine (639 g, 4.00 mol) dropwise over a period of less than 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Quench the reaction by sequentially adding a 10% aqueous solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).

  • Collect the resulting solid product by filtration, wash with water, and dry under reduced pressure.

Expected Yield: ~82.2%

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Method 1: Nucleophilic Substitution Method 2: Electrophilic Bromination
Starting Material 5-bromo-2-chloro-3-nitropyridine2-methoxy-4-methyl-3-nitropyridine
Key Reagents Sodium methoxide, MethanolBromine, Acetic Acid, Sodium Acetate
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time ~19 hours~12 hours
Reported Yield 98%[1]82.2%[3]
Key Advantages Very high yield, milder conditions.Direct bromination of an existing core.
Potential Issues Requires halogenated precursor.Potential for over-bromination, requires heating.

Visualizations

experimental_workflow_nucleophilic_substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 5-bromo-2-chloro- 3-nitropyridine in Methanol cool Cool to 0 °C start->cool add_NaOMe Add Sodium Methoxide dropwise at 0 °C cool->add_NaOMe stir_cold Stir at 0 °C for 1 hour add_NaOMe->stir_cold stir_rt Stir at Room Temp for 18 hours stir_cold->stir_rt concentrate Concentrate Reaction Mixture stir_rt->concentrate precipitate Pour into Ice Water to Precipitate concentrate->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product 5-Bromo-2-methoxy- 3-nitropyridine dry->product

Caption: Workflow for Nucleophilic Substitution Synthesis.

troubleshooting_low_yield_bromination cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Electrophilic Bromination cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation (e.g., di-bromination) issue->cause2 cause3 Product Loss during Workup issue->cause3 sol1 Monitor reaction (TLC/HPLC) Increase reaction time/temp cause1->sol1 Address sol2 Use selective brominating agent (NBS) Control stoichiometry cause2->sol2 Address sol3 Ensure complete precipitation Wash with cold solvent cause3->sol3 Address

Caption: Troubleshooting Low Yield in Electrophilic Bromination.

References

purification of crude 5-Bromo-2-methoxy-3-nitropyridine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-2-methoxy-3-nitropyridine by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Failure of the compound to dissolve in the hot solvent. The solvent is not appropriate for the compound. The volume of the solvent is insufficient.- Test the solubility of the compound in a variety of solvents to find a suitable one. Good starting points for brominated pyridines are ethanol, methanol, and ethyl acetate.[1] - Gradually add more hot solvent until the compound dissolves completely.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are present.- Select a solvent with a lower boiling point. - Reheat the solution and add a small amount of additional solvent to reduce the concentration.[1] - Allow the solution to cool more slowly to encourage crystal formation. - If significant impurities are suspected, consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[2] - Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[2]
Low recovery of purified crystals. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration (if performed).- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] - Ensure the rinsing solvent is ice-cold to minimize dissolution of the purified crystals.[3] - If performing a hot filtration, preheat the funnel and filter flask to prevent the solution from cooling and crystallizing prematurely.
The purified crystals are colored. Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While a universally "best" solvent can depend on the specific impurities present, good starting points for screening include ethanol, methanol, and ethyl acetate.[1] Ethanol is often a good choice for aromatic compounds. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[1][4] In a mixed solvent system, dissolve the compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[1]

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can arise from the synthetic route. If synthesized from 2-methoxy-3-nitropyridine, unreacted starting material could be present.[5] Other possible impurities include byproducts from the bromination reaction or residual acids which can often be neutralized and washed away with a dilute sodium bicarbonate solution during the workup.[5]

Q3: My compound has a reported melting point, but my purified product melts over a broad range. What does this indicate?

A3: A broad melting point range is typically an indication of impurities remaining in your sample. Pure crystalline solids usually have a sharp melting point range of 1-2°C. A broad range suggests that further purification is necessary.

Q4: How can I improve the crystal size?

A4: Larger crystals are generally formed through slow cooling.[3] After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of crude this compound. Optimization may be required based on the purity of the starting material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Filter flask

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room and elevated temperatures to determine a suitable solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. If using a low-boiling solvent, a condenser can be fitted to the flask to prevent solvent evaporation. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.

Data Presentation

Solvent Qualitative Solubility of this compound Boiling Point (°C) Notes
EthanolReadily Dissolving78A good general-purpose solvent for brominated aromatics.[1]
MethanolSlightly Soluble to Readily Dissolving65Similar to ethanol but with a lower boiling point.[1]
Ethyl Acetate-77Often used in a solvent pair with hexanes.[1]
Hexanes/Heptane-~69 / ~98Good as an "anti-solvent" with a more polar solvent.[1]
WaterInsoluble100Can be used as an "anti-solvent" with a polar organic solvent like ethanol.[1]
Toluene-111Useful for less polar compounds.[1]

Qualitative solubility data is based on general information for similar compounds and may need to be experimentally verified for this compound.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve oiling_out Product 'Oils Out'? dissolve->oiling_out cool Cool Solution Slowly crystals_form Crystals Formed? cool->crystals_form collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No end Pure Product collect->end oiling_out->cool No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective synthesis routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 5-bromo-2-chloro-3-nitropyridine with a methoxide source, typically sodium methoxide in methanol. The chloride at the 2-position is a good leaving group, readily displaced by the methoxide nucleophile.

  • Electrophilic Bromination: This route starts with 2-methoxy-3-nitropyridine, which is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent system. The methoxy group at the 2-position activates the pyridine ring towards electrophilic attack.

Q2: What are the expected yields for these synthesis routes?

A2: With proper reaction optimization and control, both primary synthesis routes can provide good to excellent yields of this compound.

Synthesis RouteTypical Yield Range
Nucleophilic Aromatic Substitution85-98%
Electrophilic Bromination75-90%

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: For the Nucleophilic Aromatic Substitution route, critical parameters include:

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Careful temperature control is crucial to minimize side reactions.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the formation of hydrolysis byproducts.

  • Stoichiometry: A slight excess of the methoxide reagent is often used to ensure complete conversion of the starting material.

For the Electrophilic Bromination route, important factors are:

  • Choice of Brominating Agent: The reactivity and selectivity of the bromination can be tuned by the choice of the brominating agent (e.g., Br2, NBS).

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

  • Reaction Time and Temperature: These parameters need to be optimized to ensure complete monobromination and minimize the formation of polybrominated byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Verify the quality and activity of starting materials and reagents.- Optimize the reaction temperature profile.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Presence of multiple spots on TLC, or multiple peaks in GC-MS, indicating a mixture of products - Incomplete reaction.- Formation of byproducts (e.g., hydrolysis, polybromination).- Isomer formation (in bromination route).- For incomplete reactions, consider extending the reaction time or increasing the stoichiometry of the limiting reagent.- To minimize hydrolysis, ensure all glassware is dry and use anhydrous solvents.- To avoid polybromination, carefully control the stoichiometry of the brominating agent.- For purification, column chromatography is often effective in separating the desired product from byproducts and isomers.
Product is an oil or fails to crystallize - Presence of impurities that inhibit crystallization.- Purify the crude product using column chromatography.- Attempt recrystallization from a different solvent system.
Product discoloration (darker than expected pale yellow) - Presence of colored impurities or degradation products.- Purify the product by recrystallization or column chromatography.- Store the final product under an inert atmosphere and protected from light to prevent degradation.

Common Byproducts and Their Identification

Understanding the potential byproducts is crucial for troubleshooting and purification. Below is a table summarizing the most common byproducts for each synthesis route.

Synthesis RouteCommon ByproductStructureMolar Mass ( g/mol )Identification Notes (NMR & MS)
Nucleophilic Aromatic Substitution 5-Bromo-2-chloro-3-nitropyridine (Starting Material)5-Bromo-2-chloro-3-nitropyridine237.44MS: Isotopic pattern for Br and Cl.NMR: Distinct aromatic proton signals compared to the product.
5-Bromo-2-hydroxy-3-nitropyridine5-Bromo-2-hydroxy-3-nitropyridine218.99MS: M+ peak at m/z 219/221.NMR: Absence of a methoxy signal (~4.0 ppm), presence of a broad OH signal.
Electrophilic Bromination 2-Methoxy-3-nitropyridine (Starting Material)2-Methoxy-3-nitropyridine154.12MS: M+ peak at m/z 154.NMR: Different aromatic proton splitting pattern compared to the brominated product.
Dibromo-2-methoxy-3-nitropyridine isomersDibromo-2-methoxy-3-nitropyridine311.91MS: Isotopic pattern for two Br atoms.NMR: Fewer aromatic proton signals than the monobrominated product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction: Cool the freshly prepared sodium methoxide solution to 0 °C in an ice bath. To this, add a solution of 5-bromo-2-chloro-3-nitropyridine in anhydrous methanol dropwise over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry it under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Electrophilic Bromination
  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-3-nitropyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Bromination: To the stirred solution, add the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the same solvent) portion-wise or dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to ensure the formation of the monobrominated product and to avoid over-bromination.

  • Work-up: After the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow_snar start Start prep_naome Prepare Sodium Methoxide Solution start->prep_naome reaction React 5-bromo-2-chloro- 3-nitropyridine with Sodium Methoxide prep_naome->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Quench with Ice Water & Precipitate Product monitor->workup Reaction Complete purify Filter, Wash, and Dry Product workup->purify end End purify->end

Caption: Workflow for SNAr Synthesis.

troubleshooting_logic start Synthesis Issue Encountered low_yield Low/No Product start->low_yield impurity Impure Product (Multiple Spots/Peaks) start->impurity crystallization Product Fails to Crystallize start->crystallization check_reagents Check Reagent Quality & Reaction Conditions low_yield->check_reagents Yes optimize_time_temp Optimize Time & Temperature low_yield->optimize_time_temp Yes check_stoichiometry Verify Stoichiometry impurity->check_stoichiometry Yes purify_product Purify via Chromatography or Recrystallization impurity->purify_product Yes control_moisture Ensure Anhydrous Conditions impurity->control_moisture Yes crystallization->purify_product Yes

Caption: Troubleshooting Logic Flowchart.

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 5-Bromo-2-methoxy-3-nitropyridine.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation with this substrate can stem from several factors, primarily related to catalyst inhibition and substrate stability. This compound is an electron-deficient heteroaryl halide, which can present unique challenges.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation and halting the catalytic cycle.[1] The methoxy group at the ortho position may also play a role in coordinating the metal.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition.[1]

  • Poor Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.

    • Solution: Switch to a more active pre-catalyst system, such as a palladacycle, or use a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a specialized ligand.

  • Suboptimal Base: The choice of base is critical for the transmetalation step and can significantly influence the reaction's success.

    • Solution: Screen a variety of bases. Mild inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl couplings.[3] The solubility of the base is also important; a mixed solvent system (e.g., dioxane/water) can be beneficial.[3]

  • Inadequate Degassing: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.

    • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[3]

Q2: I am observing significant amounts of side products, such as protodeboronation and homocoupling. How can these be minimized?

A2: Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.

  • Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom and is a common side reaction, especially with electron-deficient boronic acids or heteroaryl boronic acids.[1]

    • Mitigation Strategies:

      • Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than boronic acids.[1]

      • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to minimize the presence of a proton source.

      • Weaker Base: A milder base may reduce the rate of protodeboronation.[1]

  • Homocoupling: This refers to the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The homocoupling of the boronic acid is often promoted by the presence of oxygen.

    • Mitigation Strategies:

      • Rigorous Inert Atmosphere: Maintain a strict oxygen-free environment throughout the reaction setup and duration.

      • Stoichiometry Control: Using a slight excess of the aryl halide can sometimes minimize the homocoupling of the boronic acid.

Q3: Does the nitro group on the pyridine ring affect the reaction?

A3: Yes, the electron-withdrawing nature of the nitro group has a significant impact. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[4] However, the overall electronic nature of the substrate can also influence other steps in the cycle and the stability of intermediates. While it enhances reactivity towards oxidative addition, it can also make the system more prone to certain side reactions.

Q4: Can the methoxy group at the 2-position influence the reaction outcome?

A4: The ortho-methoxy group can influence the reaction in several ways. It can potentially chelate to the palladium center, which may alter the geometry of the transition state and affect the reaction's selectivity and rate.[2][5] This chelation effect can sometimes be beneficial. However, it can also contribute to steric hindrance, especially when coupled with bulky boronic acids.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the expected performance of various catalyst systems and conditions for the Suzuki coupling of this compound with a generic arylboronic acid, based on literature for analogous systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O (4:1)10040-60A standard but often less effective system for this substrate.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (10:1)11075-90Buchwald ligands are highly effective for challenging heteroaryl couplings.[1]
Pd₂(dba)₃XPhosCs₂CO₃Dioxane10080-95Often provides excellent yields with electron-deficient substrates.
PdCl₂(dppf)dppfNa₂CO₃DMF/H₂O (5:1)9065-80A robust catalyst system, but may be less effective than Buchwald systems.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the optimization of the Suzuki coupling reaction.

  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware (e.g., a Schlenk flask or a microwave vial with a stir bar) in an oven at 120 °C overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).

    • Ensure all reagents are of high purity. Solvents should be anhydrous and degassed prior to use.

  • Reaction Setup (under Inert Atmosphere):

    • To the reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via a syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

    • Monitor the reaction progress by a suitable analytical technique, such as TLC, LC-MS, or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure coupled product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start glassware Dry Glassware start->glassware reagents Weigh Aryl Halide, Boronic Acid/Ester, Base add_solids Add Solids to Flask reagents->add_solids glassware->reagents inert Establish Inert Atmosphere (Ar/N2) add_liquids Add Degassed Solvent & Catalyst/Ligand inert->add_liquids add_solids->inert heat Heat to Desired Temperature add_liquids->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Flowchart cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield catalyst_check Is the catalyst system active enough for a heteroaryl halide? start->catalyst_check change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_check->change_ligand No conditions_check Are reaction conditions optimal? catalyst_check->conditions_check Yes increase_loading Increase Catalyst Loading (e.g., to 5 mol%) change_ligand->increase_loading end Improved Yield increase_loading->end screen_base Screen Bases (K3PO4, Cs2CO3) conditions_check->screen_base No side_reactions_check Are side reactions (protodeboronation, homocoupling) observed? conditions_check->side_reactions_check screen_solvent Screen Solvents (Dioxane, Toluene) screen_base->screen_solvent increase_temp Increase Temperature (e.g., 100-120 °C) screen_solvent->increase_temp increase_temp->end side_reactions_check->start No, still low yield use_ester Use Boronic Ester (Pinacol or MIDA) side_reactions_check->use_ester Yes anhydrous Use Anhydrous Conditions use_ester->anhydrous degas Ensure Rigorous Degassing anhydrous->degas degas->end

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

References

avoiding side reactions in the nitration of 2-methoxy-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding side reactions during the nitration of 2-methoxy-5-bromopyridine.

Troubleshooting Guide

Issue: Low Yield of the Desired 3-Nitro Product

If you are experiencing low yields of 5-bromo-2-methoxy-3-nitropyridine, consider the following potential causes and solutions:

Potential CauseRecommended Action
Insufficiently Activating Conditions The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. Ensure your nitrating agent is sufficiently strong (e.g., a mixture of concentrated nitric and sulfuric acids).
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before workup.
Product Degradation Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the desired product.
Loss During Workup The nitrated product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent. Neutralize the reaction mixture carefully, as the product may be unstable under strongly acidic or basic conditions.

Issue: Formation of Multiple Unidentified Byproducts

The presence of multiple spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

Potential CauseRecommended Action
Over-Nitration (Dinitration) The introduction of a second nitro group is a common side reaction in pyridine nitration, especially under harsh conditions. To minimize this, lower the reaction temperature, use a stoichiometric amount or only a slight excess of the nitrating agent, and add the nitrating agent slowly and portion-wise to the reaction mixture.[1]
Oxidation of the Methoxy Group The methoxy group can be susceptible to oxidation under strong nitrating conditions. Consider using a milder nitrating agent if oxidation is suspected.
Hydrolysis of the Methoxy Group In the presence of strong, hot acid, the methoxy group may undergo hydrolysis to a hydroxyl group, which can then be nitrated or lead to other byproducts.
Ring Opening or Degradation Pyridine rings can be susceptible to degradation under very harsh nitrating conditions. If significant charring or evolution of brown fumes is observed, reduce the reaction temperature and consider a less aggressive nitrating agent.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2-methoxy-5-bromopyridine?

The methoxy group at the 2-position is an activating, ortho-, para-director, while the bromo group at the 5-position is a deactivating, ortho-, para-director. The nitrogen atom in the pyridine ring is deactivating. The directing effects of the methoxy group will likely dominate, directing the incoming nitro group to the 3-position.

Q2: How can I control the reaction temperature effectively?

Maintain a consistent and low temperature by using an ice bath or a cryocooler. The slow, dropwise addition of the pre-cooled nitrating agent to the cooled solution of the substrate is crucial to prevent localized overheating.[1]

Q3: What are some alternative nitrating agents I can use to avoid harsh conditions?

If the standard nitric acid/sulfuric acid mixture proves too harsh, you might consider milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by TLC or HPLC. This will help determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.[1]

Q5: What is the best way to purify the final product?

Column chromatography on silica gel is a common method for purifying the nitrated product from unreacted starting material and side products. The choice of eluent will depend on the polarity of the components in the mixture. Recrystallization can also be an effective purification technique.

Experimental Protocol: General Procedure for Nitration

This protocol provides a general methodology for the nitration of 2-methoxy-5-bromopyridine. Optimization of specific parameters may be required.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-5-bromopyridine in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0°C in an ice bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate, ensuring the temperature of the reaction mixture does not exceed 5-10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C and monitor its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the mixture cool.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary

The following table summarizes key reaction parameters and their impact on minimizing side reactions, based on general principles of pyridine nitration.

ParameterCondition to Minimize Side ReactionsExpected Outcome
Temperature 0-10°CReduces the rate of over-nitration and degradation.[1]
Nitrating Agent Stoichiometry 1.0 - 1.2 equivalentsMinimizes the formation of dinitrated byproducts.[1]
Addition Rate of Nitrating Agent Slow, dropwisePrevents localized high concentrations of the nitrating agent and temperature spikes.[1]
Reaction Time Monitored by TLC/HPLCAllows for quenching the reaction at the optimal point of mono-nitration.[1]

Troubleshooting Workflow

Troubleshooting_Nitration Troubleshooting Workflow for Nitration Side Reactions cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Workup Modification start Start: Low Yield or Multiple Products check_purity Check Starting Material Purity start->check_purity analyze_byproducts Analyze Byproduct Profile (TLC/HPLC/MS) start->analyze_byproducts temp_control Lower Reaction Temperature (0-5°C) analyze_byproducts->temp_control Over-nitration or Degradation Suspected stoich_control Reduce Stoichiometry of Nitrating Agent (1.0-1.1 eq) analyze_byproducts->stoich_control Over-nitration Suspected addition_control Slow, Dropwise Addition of Nitrating Agent analyze_byproducts->addition_control time_control Monitor Reaction Time Carefully analyze_byproducts->time_control milder_nitrating_agent Consider Milder Nitrating Agent (e.g., Acetyl Nitrate) temp_control->milder_nitrating_agent Side reactions persist end_goal Achieve High Yield of Mono-nitrated Product stoich_control->end_goal Improved Selectivity addition_control->end_goal Improved Selectivity workup_optimization Optimize Workup Procedure (e.g., careful neutralization, thorough extraction) time_control->workup_optimization Product loss suspected during workup milder_nitrating_agent->end_goal workup_optimization->end_goal

Caption: Troubleshooting workflow for nitration side reactions.

References

Technical Support Center: Large-Scale Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-2-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale production of this compound?

A1: There are two primary and effective routes for the large-scale synthesis of this compound:

  • Route A: Nucleophilic Substitution. This method involves the methoxylation of 5-bromo-2-chloro-3-nitropyridine using sodium methoxide in methanol. It is a high-yielding reaction, often achieving yields of up to 98%.[1]

  • Route B: Electrophilic Bromination. This route starts with a methoxylated pyridine precursor, such as 2-methoxy-3-nitropyridine, which is then brominated. This approach also provides good yields.

Q2: What are the main safety concerns when synthesizing this compound at a large scale?

A2: Large-scale synthesis introduces several safety hazards that must be carefully managed:

  • Use of Strong Acids and Oxidizers: Reactions may involve fuming nitric acid and concentrated sulfuric acid, which are highly corrosive.[2]

  • Handling of Bromine: Elemental bromine is toxic, corrosive, and has a high vapor pressure. Operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both nitration and bromination reactions can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Handling of Sodium Metal: The preparation of sodium methoxide may involve sodium metal, which is highly reactive with water and alcohols. This should be handled under anhydrous conditions by trained personnel.[1]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] These methods help in determining the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reaction (Route A)
Potential Cause Troubleshooting Step
Incomplete reaction Extend the reaction time and continue monitoring by TLC or HPLC. Ensure the reaction mixture is stirred efficiently.[1]
Moisture in the reaction Ensure all glassware is thoroughly dried and use anhydrous methanol. Moisture can consume the sodium methoxide.
Loss of product during workup When quenching with water, ensure the mixture is sufficiently cooled to minimize the solubility of the product. Use ice water for precipitation.[1]
Impure starting material Verify the purity of 5-bromo-2-chloro-3-nitropyridine before starting the reaction.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Step
Side reactions Control the reaction temperature carefully, as higher temperatures can lead to the formation of byproducts. For the bromination route, the rate of bromine addition should be controlled.[3]
Incomplete quenching Ensure the quenching agent (e.g., sodium bisulfite solution for bromine) is added in sufficient quantity to neutralize any unreacted reagents.
Degradation of product Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during workup and purification.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product oiling out instead of precipitating Ensure the quenching solution is cold and stir vigorously to promote the formation of a solid precipitate. Seeding with a small crystal of the pure product can also help.
Product is a fine powder, difficult to filter Allow the precipitate to age in the cold solution to increase particle size. Use a filter aid if necessary.
Co-precipitation of impurities Wash the filtered product thoroughly with cold water to remove any soluble impurities.[1] Recrystallization from a suitable solvent may be necessary to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

Procedure:

  • In a suitable reaction vessel, suspend 5-bromo-2-chloro-3-nitropyridine (1 equivalent) in methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.01 equivalents) dropwise over 10 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for 18 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to approximately half its original volume.

  • Pour the concentrated mixture into ice water to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain this compound as a pale yellow solid.

Parameter Value Reference
Yield 98%[1]
Reaction Time 19 hours[1]
Reaction Temperature 0°C to Room Temperature[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Suspend 5-bromo-2-chloro- 3-nitropyridine in Methanol cool Cool to 0°C start->cool add Add Sodium Methoxide Solution (0°C) cool->add stir_cold Stir at 0°C for 1h add->stir_cold stir_rt Stir at RT for 18h stir_cold->stir_rt concentrate Concentrate in Vacuo stir_rt->concentrate precipitate Precipitate in Ice Water concentrate->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis of this compound via nucleophilic substitution.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn moisture Moisture Contamination start->moisture loss Product Loss During Workup start->loss extend_time Extend Reaction Time & Monitor (TLC/HPLC) incomplete_rxn->extend_time Action anhydrous Use Anhydrous Solvents & Dry Glassware moisture->anhydrous Action optimize_workup Optimize Quenching/ Precipitation Conditions loss->optimize_workup Action

References

Technical Support Center: Monitoring 5-Bromo-2-methoxy-3-nitropyridine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 5-Bromo-2-methoxy-3-nitropyridine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why are the spots of my pyridine-containing compounds, like this compound, streaking or tailing on the TLC plate?

A1: Streaking or tailing of pyridine compounds on silica gel TLC plates is a common issue.[1][2][3][4] This is often due to the basic nature of the pyridine nitrogen atom interacting strongly with the acidic silanol groups on the silica gel surface.[4] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1–2.0%), to your mobile phase.[4][5] Overloading the sample on the TLC plate can also cause streaking.[2][4][5][6]

Q2: I don't see any spots on my developed TLC plate. What could be the problem?

A2: There are several potential reasons for not seeing spots on your TLC plate:

  • Insufficient Concentration: The sample you spotted may be too dilute.[5][6] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[5][6]

  • Incorrect Visualization Method: this compound is a nitroaromatic compound and should be UV active.[7] However, if your product is not, UV light will not be an effective visualization method.[5] In such cases, you may need to use a chemical stain.[5][8]

  • Compound Evaporation: If the compound is volatile, it may have evaporated from the plate.[5]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the compound will dissolve into the solvent pool instead of migrating up the plate.[5][6]

Q3: The Rf values of my starting material and product are very similar, making it difficult to monitor the reaction's progress. How can I improve the separation?

A3: When the polarities of the reactant and product are very similar, achieving good separation can be challenging.[4] Here are a few strategies to try:

  • Change the Solvent System: Experiment with different ratios of your polar and non-polar solvents.[4] You can also try entirely different solvent systems.[4][9] For polar compounds, consider solvent systems like 10% NH4OH in methanol mixed with dichloromethane.[10]

  • Use a Co-spot: A co-spot, where the reaction mixture and the starting material are spotted in the same lane, can help determine if the reaction is complete.[4] An elongated spot may indicate the presence of both the starting material and a new product.[4]

  • 2D TLC: This involves running the plate in one solvent system, drying it, rotating it 90 degrees, and then running it in a different solvent system.[4][9]

Q4: My reaction is in a high-boiling-point solvent like DMF or DMSO, and the TLC plate is just a smear. What should I do?

A4: High-boiling-point solvents can interfere with the proper development of the TLC plate.[9] After spotting your reaction mixture on the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the plate.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the TLC analysis of this compound reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Streaking or Tailing Spots - Strong interaction between the basic pyridine and acidic silica gel.[1][4] - Sample is overloaded.[2][5][6] - Inappropriate solvent system polarity.[6]- Add a small amount (0.1-2.0%) of triethylamine or a few drops of ammonia to the mobile phase.[4][5] - Dilute the sample before spotting.[2][5] - Experiment with different solvent systems.[6]
No Visible Spots - Sample concentration is too low.[5][6] - The compound is not UV active.[5] - The solvent level in the chamber is above the spotting line.[5][6] - The compound may be volatile.[5]- Spot the sample multiple times in the same location, drying between applications.[5][6] - Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[7][8] - Ensure the solvent level is below the baseline.[5]
Poor Separation (Similar Rf values) - The polarity of the starting material and product are too similar.[4]- Adjust the mobile phase composition by trying different solvent ratios or entirely new solvent systems.[4][9] - Use a co-spot to help differentiate between the starting material and the product.[4] - Consider using 2D TLC with two different solvent systems.[4][9]
Uneven Solvent Front - The TLC plate is touching the side of the chamber or the filter paper.[6] - The top of the developing chamber is not properly sealed.- Ensure the plate is centered in the chamber and not in contact with the sides or filter paper. - Make sure the chamber is securely covered to maintain a saturated atmosphere.
Spots are Too High or Too Low - The eluent is too polar (spots are too high).[5] - The eluent is not polar enough (spots are too low).[5]- Decrease the proportion of the polar solvent in your mobile phase.[5] - Increase the proportion of the polar solvent in your mobile phase.[5]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

This protocol outlines the standard procedure for using TLC to monitor the progress of a reaction involving this compound.

Materials:

  • TLC plates (e.g., silica gel 60 F254)[7]

  • Developing chamber

  • Capillary tubes for spotting[7]

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)[7]

  • UV lamp (254 nm) for visualization[7]

  • Pencil

  • Forceps

Procedure:

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[4]

    • Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).[4]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of the starting material (this compound) onto the "SM" lane at the origin.[4]

    • Withdraw a sample from the reaction mixture and spot it onto the "R" lane.

    • For the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

  • Develop the Plate:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[4]

    • Place a piece of filter paper inside the chamber to help saturate the atmosphere with solvent vapors, and cover the chamber.[4]

    • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the solvent level is below the origin line.[4][5]

    • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.[4]

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the separated spots under a UV lamp (254 nm).[4][8] The aromatic rings of the pyridine derivatives should appear as dark spots.[8]

    • Circle the visible spots with a pencil.[11]

    • If necessary, use a chemical stain for further visualization.[7]

Data Presentation

Common Mobile Phases for Pyridine Derivatives
PolaritySolvent System ExampleComposition by Volume
Non-polar Ethyl Acetate / Hexane5-20% Ethyl Acetate in Hexane
Intermediate Ethyl Acetate / Hexane30-60% Ethyl Acetate in Hexane
Polar Methanol / Dichloromethane5-10% Methanol in Dichloromethane[10]
Very Polar 10% NH4OH in MeOH / Dichloromethane1-10% of the ammonia/methanol solution in dichloromethane[10]
Common TLC Visualization Techniques
MethodDescriptionSuitable For
UV Light (254 nm) Non-destructive method where UV-active compounds appear as dark spots on a fluorescent background.[8][11]Aromatic and conjugated compounds like this compound.[7][8]
Potassium Permanganate Stain A destructive method where compounds that can be oxidized appear as yellow or brown spots on a purple background.Alkenes, alkynes, alcohols, and aldehydes.[8]
p-Anisaldehyde Stain A general-purpose destructive stain that produces a range of colors for different functional groups upon heating.Many functional groups including aldehydes, ketones, and alcohols.[8]
Iodine Chamber A semi-destructive method where compounds absorb iodine vapor to appear as brown spots.A wide range of compounds, particularly those with aromatic rings.[8]

Visualizations

G cluster_workflow Experimental Workflow for TLC Monitoring prep_plate 1. Prepare TLC Plate (Draw origin line, mark lanes) spot_plate 2. Spot Plate (SM, Co-spot, Reaction Mixture) prep_plate->spot_plate prep_chamber 3. Prepare Developing Chamber (Add mobile phase, saturate) spot_plate->prep_chamber develop_plate 4. Develop Plate (Place in chamber, allow solvent to ascend) prep_chamber->develop_plate visualize 5. Visualize Plate (Dry, use UV lamp, circle spots) develop_plate->visualize analyze 6. Analyze Results (Compare lanes, determine reaction progress) visualize->analyze G cluster_troubleshooting TLC Troubleshooting Decision Tree start Problem with TLC Result? streaking Streaking or Tailing? start->streaking Yes no_spots No Spots Visible? start->no_spots No streaking->no_spots No sol_streaking Add Triethylamine (0.1-2.0%) to Mobile Phase or Reduce Sample Concentration streaking->sol_streaking Yes poor_sep Poor Separation? no_spots->poor_sep No sol_no_spots Concentrate Sample or Use a Different Visualization Method (Stain) no_spots->sol_no_spots Yes sol_poor_sep Change Mobile Phase (Adjust Polarity) or Try 2D TLC poor_sep->sol_poor_sep Yes end_node Problem Resolved sol_streaking->end_node sol_no_spots->end_node sol_poor_sep->end_node

References

work-up procedure for reactions involving 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxy-3-nitropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for the synthesis of this compound?

The synthesis of this compound from 5-bromo-2-chloro-3-nitropyridine and sodium methoxide typically involves a straightforward precipitation and filtration work-up. After the reaction is complete, the mixture is concentrated under vacuum and then poured into ice water, causing the product to precipitate. The solid product is then collected by filtration, washed with cold water, and dried under vacuum to yield a pale yellow solid.[1]

Q2: What are the standard work-up procedures for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using this compound?

For palladium-catalyzed cross-coupling reactions, the general work-up involves an aqueous work-up followed by purification. After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[2][3]

Q3: My Suzuki coupling reaction with this compound is giving low yields. What are the common causes?

Low yields in Suzuki couplings can arise from several factors, including catalyst and ligand incompatibility, suboptimal base selection, solvent effects, and side reactions.[4] For electron-deficient aryl bromides like this compound, standard catalysts may not be optimal. Consider using more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands.[4] Additionally, ensure an inert atmosphere is maintained throughout the reaction, as oxygen can deactivate the catalyst.[4]

Q4: I am having trouble removing the palladium catalyst from my reaction mixture. What are the recommended methods?

Residual palladium can be removed by several methods. Filtration through Celite® is effective for heterogeneous catalysts.[5][6][7] For soluble palladium species, treatment with scavengers such as thiol-based silica scavengers or activated carbon can be effective.[7][8][9] Precipitation of the palladium by adding an anti-solvent or a precipitating agent before filtration is another option.[7]

Q5: Can the methoxy group on the pyridine ring be hydrolyzed during work-up?

Yes, methoxypyridines can be susceptible to hydrolysis under acidic conditions to form the corresponding hydroxypyridine.[10] It is advisable to avoid strongly acidic conditions during the aqueous work-up if the methoxy group needs to be retained.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki Coupling

This is a common problem that often points to issues with the catalyst system or reaction conditions.

Troubleshooting Steps:

  • Evaluate Catalyst System: For electron-deficient aryl bromides, consider using a more robust catalyst system than standard Pd(PPh₃)₄. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective.[4]

  • Verify Reaction Setup: Ensure a strictly inert atmosphere is maintained, as oxygen can deactivate the catalyst. Use degassed solvents.[4]

  • Optimize Reaction Conditions: If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction over a longer period.[4]

  • Check Reagent Quality: Ensure the boronic acid or ester is of high quality and has not degraded.

cluster_start Problem: Low/No Conversion cluster_troubleshooting Troubleshooting Pathway cluster_solution Solution start Low or No Product Formation A Evaluate Catalyst and Ligand (e.g., use Buchwald ligands) start->A Is catalyst optimal? B Ensure Inert Atmosphere (Degas solvents, use Ar/N2) start->B Is setup correct? C Optimize Reaction Conditions (Increase temperature, extend time) start->C Are conditions ideal? D Check Reagent Quality (Boronic acid integrity) start->D Are reagents pure? end Improved Yield A->end B->end C->end D->end

Caption: Troubleshooting low or no conversion in Suzuki coupling reactions.

Issue 2: Difficulty in Removing Palladium Catalyst Residues

Residual palladium can interfere with downstream applications and is a common purification challenge.

Troubleshooting Steps:

  • Heterogeneous Palladium: If a solid-supported catalyst like Pd/C was used, ensure the Celite bed for filtration is well-packed and sufficiently thick (1-2 cm) to prevent fine particles from passing through.[7]

  • Soluble Palladium: If the catalyst is soluble, use a scavenger. Thiol-based scavengers are effective for Pd(II), while other types may be better for Pd(0).[7] Test a small panel of scavengers to find the most effective one.

  • Product Loss with Scavengers: If the product binds to the scavenger, reduce the amount of scavenger used or wash the scavenger thoroughly with fresh solvent after filtration to recover the product.[7]

cluster_problem Problem: Palladium Contamination cluster_decision Decision Point cluster_solutions Solutions cluster_outcome Outcome start Crude Product with Residual Palladium decision Is the Palladium Homogeneous or Heterogeneous? start->decision hetero Filtration through Celite decision->hetero Heterogeneous homo Use Palladium Scavengers (e.g., Thiol-based silica) decision->homo Homogeneous end Purified Product (<10 ppm Pd) hetero->end precip Precipitation/Extraction homo->precip homo->end precip->end

Caption: Decision tree for removing residual palladium catalyst.

Data Presentation

Table 1: Summary of Reported Yields for Reactions Involving Bromo-methoxy-nitropyridine Derivatives.

Reaction TypeStarting MaterialProductYield (%)Reference
Nucleophilic Substitution5-bromo-2-chloro-3-nitropyridineThis compound98%[1]
Bromination2-methoxy-4-methyl-3-nitropyridine5-bromo-2-methoxy-4-methyl-3-nitropyridine82.2%[11]
Diazotization/Methoxylation2-amino-5-bromo-3-nitro-4-picoline5-bromo-2-methoxy-4-methyl-3-nitropyridine70.44%[11]
Suzuki Coupling5-Bromo-2-chloro-4-methoxypyrimidine & Phenylboronic acid2-chloro-4-methoxy-5-phenylpyrimidine85-95%[3]
Suzuki Coupling5-Bromo-2-chloro-4-methoxypyrimidine & 4-Methoxyphenylboronic acid2-chloro-4-methoxy-5-(4-methoxyphenyl)pyrimidine80-90%[3]

Experimental Protocols

Protocol 1: General Work-up for Suzuki-Miyaura Coupling

This protocol is adapted for a typical Suzuki-Miyaura reaction involving an aryl bromide like this compound.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Palladium Removal using a Scavenger Resin (Batch Method)

This protocol outlines the use of a solid-supported scavenger to remove soluble palladium species.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).

  • Scavenger Addition: Add 3-5 molar equivalents of the chosen scavenger resin relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS.[9]

References

Technical Support Center: Cross-Coupling with 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-2-methoxy-3-nitropyridine in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.

Catalyst Selection and Optimization

The successful cross-coupling of this compound is highly dependent on the appropriate selection of a catalyst system and reaction conditions. The presence of a pyridine nitrogen, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group presents unique challenges and opportunities. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, generally activates the C-Br bond for oxidative addition, a crucial step in many cross-coupling catalytic cycles.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For a substrate like this compound, catalyst choice is critical to overcome potential issues like catalyst inhibition by the pyridine nitrogen.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Expected Yield (%)Notes
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95578-88A traditional, accessible system. May require longer reaction times.[1]
System 2 SPhosK₃PO₄Toluene/H₂O100-1102>90Buchwald ligands like SPhos are often highly effective for challenging substrates.[1]
System 3 XPhosCs₂CO₃1,4-Dioxane1002-4>90Another bulky, electron-rich ligand that can promote high yields.
System 4 Pd(dppf)Cl₂K₂CO₃DME803-5VariableOften a robust catalyst, but efficiency can be substrate-dependent.
Recommended Catalyst Systems for Sonogashira Coupling

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes. A copper co-catalyst is typically employed, though copper-free methods exist.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Expected Yield (%)Notes
System 1 CuIEt₃NTHFRoom Temp - 652-582-92Classic Sonogashira conditions, often providing high yields.[2]
System 2 CuIDIPADMF803~93Suitable for a range of terminal alkynes.[3]
System 3 NonePyrrolidineTHF602-4VariableExample of a copper-free system, which can be advantageous for certain substrates.
Recommended Catalyst Systems for Heck Coupling

The Heck reaction is a key method for the vinylation of aryl halides. The choice of ligand and base is important for reaction efficiency and selectivity.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Expected Yield (%)Notes
System 1 P(o-tol)₃Et₃NDMF1003VariableA common and effective system for Heck reactions.[4]
System 2 PPh₃NaOAcDMA100-1202-5VariableAn alternative phosphine ligand and base combination.
System 3 None (ligandless)K₂CO₃DMF/H₂O80-1001-2VariableLigandless systems can be effective and offer cost and simplicity advantages.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound.

Issue 1: Low or No Product Yield

  • Potential Cause A: Catalyst Inactivity. The active Pd(0) species may not be forming or is being deactivated. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[6]

    • Solution:

      • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate reduction to Pd(0).

      • Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These can promote the desired catalytic steps and reduce catalyst inhibition.[6]

      • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, but ensure it is of high quality.

  • Potential Cause B: Ineffective Base. The base is crucial for the transmetalation step in Suzuki couplings and for neutralizing the HX formed in Sonogashira and Heck reactions.[6]

    • Solution:

      • Use a stronger base. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[6]

      • Ensure the base is finely ground and anhydrous to maximize its reactivity.[6]

  • Potential Cause C: Presence of Oxygen. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[6]

    • Solution:

      • Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

      • Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[6]

Issue 2: Significant Homocoupling of the Boronic Acid (Suzuki Coupling)

  • Potential Cause: Homocoupling is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[7]

    • Solution:

      • Rigorous exclusion of oxygen is the most critical step.[7]

      • Control the stoichiometry of your reagents. A large excess of the boronic acid can favor homocoupling.

      • Consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Issue 3: Debromination of the Starting Material

  • Potential Cause: The C-Br bond is being cleaved and replaced with a hydrogen atom. This can be a significant side reaction, particularly with electron-rich phosphine ligands and certain bases.

    • Solution:

      • Screen different bases. In some cases, a milder base may reduce the extent of debromination.

      • Lower the reaction temperature, although this may also slow down the desired coupling reaction.

      • Optimize the catalyst and ligand system. A different ligand may be less prone to promoting this side reaction.

Frequently Asked Questions (FAQs)

Q1: How do the nitro and methoxy groups on the pyridine ring affect the cross-coupling reaction?

A: The nitro group is strongly electron-withdrawing, which makes the pyridine ring more electron-deficient. This generally increases the reactivity of the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. The methoxy group is electron-donating, which can slightly counteract the effect of the nitro group, but the overall electronic character of the substrate is dominated by the nitro and pyridine ring's electron-withdrawing nature.

Q2: I am seeing a significant amount of my boronic acid being converted back to the corresponding arene (protodeboronation) in my Suzuki reaction. How can I prevent this?

A: Protodeboronation is a common side reaction for pyridylboronic acids, especially in the presence of water.

  • Use anhydrous conditions: Ensure your solvent and base are thoroughly dried.

  • Choose the right base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Screening different bases can help identify one that minimizes protodeboronation.

  • Use a boronate ester: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.

Q3: Can I use microwave irradiation to accelerate the reaction?

A: Yes, microwave heating can often significantly reduce reaction times for cross-coupling reactions. It is a valuable tool for high-throughput screening of reaction conditions. However, direct translation from conventional heating requires optimization of temperature, time, and sometimes solvent.

Q4: Is a copper co-catalyst always necessary for Sonogashira coupling?

A: While traditional Sonogashira couplings rely on a copper(I) co-catalyst, numerous copper-free protocols have been developed. These can be advantageous in cases where the presence of copper leads to side reactions or complicates purification.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Sonogashira couplings based on established procedures for structurally similar substrates. These should serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) iodide co-catalyst (CuI).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed.

  • Workup and Purification: Follow a standard aqueous workup procedure as described for the Suzuki-Miyaura coupling, followed by purification by column chromatography.[3]

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Choose Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C bond) reaction_type->suzuki Aryl/Vinyl Coupling Partner sonogashira Sonogashira (C-C≡ bond) reaction_type->sonogashira Alkyne Coupling Partner heck Heck (C-C= bond) reaction_type->heck Alkene Coupling Partner catalyst_system Select Initial Catalyst System (See Tables) suzuki->catalyst_system sonogashira->catalyst_system heck->catalyst_system run_reaction Run Reaction under Inert Atmosphere catalyst_system->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor troubleshoot Troubleshoot? monitor->troubleshoot low_yield Low Yield troubleshoot->low_yield No/Low Conversion side_products Side Products troubleshoot->side_products Impurities Present end Purified Product troubleshoot->end Reaction Complete optimize Optimize Conditions (Base, Solvent, Temp.) low_yield->optimize side_products->optimize optimize->run_reaction

Caption: A workflow for catalyst selection and optimization.

Troubleshooting_Logic start Problem Observed low_yield Low Yield / No Reaction start->low_yield homocoupling Boronic Acid Homocoupling (Suzuki) start->homocoupling debromination Debromination of Starting Material start->debromination check_catalyst Check Catalyst System: - Use bulky/e--rich ligand - Ensure Pd(0) generation low_yield->check_catalyst Possible Cause: Catalyst Deactivation check_conditions Check Reaction Conditions: - Rigorously degas solvents - Use anhydrous reagents low_yield->check_conditions Possible Cause: Oxygen/Water Present check_base Check Base: - Use stronger base (K3PO4) - Ensure base is dry/fine low_yield->check_base Possible Cause: Ineffective Base homocoupling->check_conditions Primary Cause: Oxygen Presence debromination->check_catalyst Possible Cause: Ligand-Induced debromination->check_base Possible Cause: Base-Induced

Caption: A logic diagram for troubleshooting common issues.

References

managing temperature control in the synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the critical role of temperature control in the successful synthesis of 5-Bromo-2-methoxy-3-nitropyridine.

Troubleshooting Guide

Issue 1: Reaction is Uncontrolled or "Runaway"

  • Question: My reaction is exhibiting a rapid, uncontrolled temperature increase after adding reagents. What should I do and what could be the cause?

  • Answer: An uncontrolled exothermic reaction is a significant safety hazard.

    • Immediate Action: If you can do so safely, immerse the reaction vessel in a pre-prepared, larger ice-salt bath to rapidly decrease the internal temperature. If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[1] Alert your supervisor and follow all established laboratory emergency protocols.

    • Potential Causes & Preventative Measures:

      • Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated. Ensure the use of an appropriate cooling medium (e.g., an ice-salt bath for lower temperatures).[1]

      • Rapid Addition of Reagents: Adding reagents, such as sodium methoxide, too quickly can generate heat faster than the cooling system can remove it.[1] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.

      • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, causing a localized runaway reaction that can propagate through the mixture.[1] Ensure vigorous and consistent agitation throughout the reaction.

Issue 2: Low Yield of this compound

  • Question: My final yield is significantly lower than expected. Could temperature be the culprit?

  • Answer: Yes, improper temperature control can lead to side reactions or incomplete conversion, both of which will lower your yield.

    • Troubleshooting Steps:

      • Initial Temperature Too High: If the initial reaction temperature (e.g., during the addition of sodium methoxide) is not kept low enough (around 0 °C), side reactions may occur, consuming your starting material and producing unwanted byproducts.

      • Reaction Not Warmed to Room Temperature: Some protocols specify a period of stirring at a low temperature followed by warming to room temperature to ensure the reaction goes to completion.[2] Failing to allow the reaction to warm up may result in an incomplete reaction.

      • Inconsistent Temperature: Fluctuations in temperature can affect reaction kinetics and lead to the formation of a mixture of products. Utilize a reliable and stable cooling/heating system.

Issue 3: Presence of Impurities in the Final Product

  • Question: My NMR analysis shows significant impurities. How can temperature management help improve the purity of my product?

  • Answer: The formation of byproducts is often highly dependent on the reaction temperature.

    • Troubleshooting Steps:

      • Review Your Temperature Profile: Compare your reaction's temperature log with the recommended protocol. For the synthesis from 5-bromo-2-chloro-3-nitropyridine, the initial phase should be maintained at 0 °C.[2] Deviations from this can lead to the formation of impurities.

      • Consider Side Reactions: At higher temperatures, alternative reaction pathways may become more favorable. For instance, in related nitration reactions, elevated temperatures can lead to the formation of undesired isomers or degradation of the starting material or product.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal initial temperature for the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide?

  • A1: The reaction should be initiated at 0 °C.[2] This is typically achieved by using an ice-water bath. The sodium methoxide solution should be added dropwise to the suspension of 5-bromo-2-chloro-3-nitropyridine in methanol while maintaining this temperature.[2]

  • Q2: Why is it necessary to first cool the reaction and then let it warm to room temperature?

  • A2: The initial phase of the reaction is often exothermic. Cooling to 0 °C helps to control this exotherm, preventing a runaway reaction and minimizing the formation of byproducts.[1] Once the initial, highly exothermic phase is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 16-18 hours) to ensure the reaction proceeds to completion.[2]

  • Q3: For related syntheses involving nitration, what are the key temperature considerations?

  • A3: Nitration reactions are typically highly exothermic.[4] It is crucial to maintain a low temperature (often below 0 °C) during the addition of the nitrating agent to prevent over-nitration and other side reactions.[5][6]

  • Q4: How can I ensure accurate temperature monitoring and control?

  • A4: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture, ensuring it does not touch the sides of the flask. Employ a reliable cooling system, such as a cryocooler or a well-maintained ice bath. For reactions requiring heating, a thermostatically controlled oil bath is recommended for stable temperature maintenance.

Data Presentation

Table 1: Temperature Parameters in the Synthesis of this compound and Related Compounds

Reaction StepStarting MaterialReagentsTemperature (°C)DurationYield (%)Reference
Methoxylation5-bromo-2-chloro-3-nitropyridineSodium methoxide in methanol0 °C, then warm to room temp.1 hr at 0 °C, 16 hrs at RT98%[2]
Methoxylation5-bromo-2-chloro-3-nitropyridineSodium methoxide in methanol0 °C, then warm to room temp.1 hr at 0 °C, 18 hrs at RT98%[2]
Bromination2-methoxy-4-methyl-3-nitropyridineBromine, Sodium acetate in acetic acidRoom temp. addition, then 80 °C12 hrs at 80 °C82.2%[7][8]
Diazotization5-amino-2-methyl-3-nitropyridineSodium nitrite, Hydrobromic acid-10 °C30 min addition, 16 hrs at RTNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is based on the methoxylation of 5-bromo-2-chloro-3-nitropyridine.[2]

  • Preparation of Sodium Methoxide: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add sodium metal (1.1 equivalents) in portions to cooled methanol. Allow the mixture to stir and warm to room temperature until all the sodium has dissolved.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel, suspend 5-bromo-2-chloro-3-nitropyridine (1 equivalent) in methanol.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Sodium Methoxide: Add the prepared sodium methoxide solution dropwise to the cooled suspension over a period of 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour.

  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Completion: Continue stirring at room temperature for 16-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Quench the reaction by adding ice water. The product will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a pale yellow solid.

Mandatory Visualization

Temperature_Troubleshooting_Workflow Troubleshooting Workflow for Temperature Control Issues start Start: Temperature Anomaly Detected check_exotherm Is there a rapid, uncontrolled temperature increase? start->check_exotherm emergency_action Immediate Action: 1. Enhance cooling (ice-salt bath). 2. Prepare for emergency quench. 3. Alert supervisor. check_exotherm->emergency_action Yes low_yield_issue Issue: Low Yield or Impurities check_exotherm->low_yield_issue No investigate_cause Investigate Root Cause of Exotherm emergency_action->investigate_cause check_addition_rate Was reagent addition too fast? investigate_cause->check_addition_rate correct_addition Corrective Action: Ensure slow, dropwise addition with vigilant temperature monitoring. check_addition_rate->correct_addition Yes check_cooling Was the cooling bath capacity/temperature sufficient? check_addition_rate->check_cooling No end End: Implement Corrective Actions for Future Syntheses correct_addition->end correct_cooling Corrective Action: Use a colder bath (e.g., ice-salt) or a more efficient cooling system. check_cooling->correct_cooling Yes check_stirring Was agitation vigorous and consistent? check_cooling->check_stirring No correct_cooling->end correct_stirring Corrective Action: Increase stirring speed to prevent localized 'hot spots'. check_stirring->correct_stirring Yes check_stirring->end No correct_stirring->end review_protocol_temp Review reaction temperature profile against the established protocol. low_yield_issue->review_protocol_temp check_initial_temp Was the initial temperature (e.g., 0 °C) correctly maintained? review_protocol_temp->check_initial_temp correct_initial_temp Corrective Action: Ensure stable and accurate cooling during initial reaction phase. check_initial_temp->correct_initial_temp No check_warming_step Was the reaction allowed to warm to room temperature for the specified time? check_initial_temp->check_warming_step Yes correct_initial_temp->end correct_warming_step Corrective Action: Follow the protocol's time and temperature for reaction completion. check_warming_step->correct_warming_step No check_warming_step->end Yes correct_warming_step->end

Caption: Troubleshooting workflow for managing temperature control.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for 5-Bromo-2-methoxy-3-nitropyridine, alongside structurally related alternatives, supported by detailed experimental protocols.

While extensive searches for experimentally-derived ¹H and ¹³C NMR data for this compound have been conducted, a complete, publicly available dataset for this specific compound remains elusive. However, analysis of a closely related analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine , alongside other pyridine derivatives, can provide valuable predictive insights and a framework for comparison once experimental data for the target compound becomes available.

Comparative NMR Data Analysis

The following tables present a comparative summary of available ¹H and ¹³C NMR data for compounds structurally related to this compound. It is crucial to note that the presence of a methyl group in 5-Bromo-2-methoxy-4-methyl-3-nitropyridine will induce notable differences in the chemical shifts of the pyridine ring protons and carbons compared to the target compound.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-4H-6OCH₃OtherSolvent
This compound Data not availableData not availableData not available
5-Bromo-2-methoxy-4-methyl-3-nitropyridine -8.25-8.55 (s, 1H)3.94-3.96 (s, 3H)2.29-2.31 (s, 3H, CH₃)DMSO-d₆
2-Methoxypyridine 6.81-6.828.15-8.163.92H-3: 6.72, H-5: 7.51CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-3C-4C-5C-6OCH₃OtherSolvent
This compound Data not availableData not availableData not availableData not availableData not availableData not available
5-Bromo-2-methoxy-4-methyl-3-nitropyridine 160.0 (approx.)135.0 (approx.)141.0299.41149.2354.9117.49 (CH₃)DMSO-d₆
2-Methoxypyridine 164.5111.3138.2116.8146.953.0CDCl₃

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives is outlined below.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Spectra are typically acquired at a constant temperature, usually 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is generally sufficient.

    • Spectral Width: A spectral width of approximately 12-15 ppm is typically used for aromatic compounds.

    • Acquisition Time: An acquisition time of 2-4 seconds is common.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: 16 to 64 scans are usually adequate for achieving a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: A wider spectral width of around 200-220 ppm is necessary to cover the range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is commonly employed.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

Visualizing NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis of a chemical compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound Weigh Compound Solvent Dissolve in Deuterated Solvent Compound->Solvent Filter Filter into NMR Tube Solvent->Filter Spectrometer Place Sample in NMR Spectrometer Filter->Spectrometer Acquire1H Acquire ¹H Spectrum Spectrometer->Acquire1H Acquire13C Acquire ¹³C Spectrum Spectrometer->Acquire13C Process Process Raw Data (Fourier Transform, Phasing, etc.) Acquire1H->Process Acquire13C->Process Analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) Process->Analyze Structure Structure Elucidation/ Comparison Analyze->Structure

Caption: Workflow for NMR analysis.

Structural Insights and Predicted NMR Features

The chemical structure of this compound dictates the expected NMR signals. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and bromo groups creates a distinct electronic environment for each proton and carbon atom.

Caption: Chemical Structure of the target compound.

Predicted ¹H NMR Features:

  • Two signals in the aromatic region corresponding to the protons at the C-4 and C-6 positions. The proton at C-6 is expected to be at a higher chemical shift (downfield) due to the deshielding effect of the adjacent nitrogen atom.

  • A singlet for the methoxy group protons, typically appearing between 3.8 and 4.0 ppm.

Predicted ¹³C NMR Features:

  • Six distinct signals for the six carbon atoms of the pyridine ring and the methoxy group.

  • The carbon attached to the methoxy group (C-2) will be significantly deshielded.

  • The carbons bearing the nitro group (C-3) and the bromine atom (C-5) will also be deshielded.

The acquisition and analysis of the definitive ¹H and ¹³C NMR spectra for this compound are essential for its unambiguous structural confirmation and will be a valuable addition to the spectroscopic data of substituted pyridines. This guide provides a foundational framework for researchers to interpret such data upon its availability and to compare it with related structures in the pursuit of novel drug discovery and development.

Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing critical insights into a molecule's identity and stability through its unique fragmentation pattern. This guide offers a detailed examination of the anticipated mass spectrometry fragmentation of 5-Bromo-2-methoxy-3-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. In the absence of a publicly available, detailed experimental fragmentation pattern for this specific molecule, this guide presents a predicted fragmentation pathway based on established chemical principles. This is juxtaposed with the documented fragmentation of a structurally related compound, 2-methoxypyridine, to provide a valuable comparative analysis.

Comparative Fragmentation Analysis

The mass spectrum of a compound provides a fingerprint of its molecular structure, revealing not only the mass of the intact molecule (molecular ion) but also a series of fragment ions formed by the breakdown of the molecule under the energetic conditions of the mass spectrometer. The stability of these fragments provides clues to the original molecular structure.

For this compound, the molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A key characteristic will be the presence of an isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), which is a definitive indicator of a single bromine atom.[1] The fragmentation is predicted to proceed through the loss of its functional groups, such as the nitro (-NO₂) and methoxy (-OCH₃) groups, as well as the bromine atom.

In contrast, the fragmentation of the simpler, related molecule 2-methoxypyridine provides a foundational understanding of the behavior of the methoxy-substituted pyridine ring under mass spectrometric analysis.

m/z Proposed Fragment Ion for this compound Observed Fragment Ion for 2-Methoxypyridine Proposed Neutral Loss
233/235[C₆H₅BrN₂O₃]⁺ (Molecular Ion)--
203/205[C₆H₅BrN₂O₂]⁺-•CH₂O
187/189[C₆H₅BrN₂O]⁺-•NO₂
158/160[C₅H₂BrN]⁺-•NO₂, •OCH₃
108-[C₆H₆NO]⁺•H
79-[C₅H₅N]⁺•CHO
78[C₅H₄N]⁺[C₅H₄N]⁺•Br, •NO₂, •OCH₃

Table 1: Comparison of predicted mass spectrometry fragmentation data for this compound and observed data for 2-methoxypyridine.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is anticipated to be initiated by the loss of the labile nitro and methoxy groups, followed by the cleavage of the bromine atom. The pyridine ring itself is relatively stable and is expected to be observed as a fragment ion.

Fragmentation_Pathway_of_this compound M [C₆H₅BrN₂O₃]⁺ m/z 233/235 F1 [C₆H₅BrN₂O₂]⁺ m/z 203/205 M->F1 - •CH₂O F2 [C₆H₅BrN₂O]⁺ m/z 187/189 M->F2 - •NO₂ F3 [C₅H₂BrN]⁺ m/z 158/160 F2->F3 - •OCH₃ F4 [C₅H₄N]⁺ m/z 78 F3->F4 - •Br

Predicted fragmentation pathway of this compound.

Experimental Protocols for Mass Spectrometry Analysis

To obtain the fragmentation pattern of a compound like this compound, a standardized experimental protocol is followed. This ensures reproducibility and allows for comparison across different studies.

1. Sample Preparation:

  • Dissolve a small amount of the solid this compound sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the same solvent.

2. Instrumentation and Method:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed.

  • Ionization Method: Electrospray Ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode.[2] Electron Ionization (EI) can also be used, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mass Analysis: The mass analyzer is set to scan a relevant mass-to-charge (m/z) range (e.g., 50-300 amu) to detect the molecular ion and its fragments.

  • Collision-Induced Dissociation (CID): To induce fragmentation, tandem mass spectrometry (MS/MS) is performed. The molecular ion is isolated and then subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then mass-analyzed.

3. Data Analysis:

  • The resulting mass spectrum is analyzed to identify the m/z values of the molecular ion and all significant fragment ions.

  • The isotopic pattern for bromine-containing fragments is a key diagnostic feature.

  • The fragmentation pathway is elucidated by correlating the observed fragment ions with the neutral losses from the parent molecule.

Experimental_Workflow_for_MS_Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep1 Dissolution in Solvent Prep2 Dilution to Working Concentration Prep1->Prep2 MS1 Introduction into MS MS2 Ionization (e.g., ESI) MS1->MS2 MS3 Isolation of Molecular Ion MS2->MS3 MS4 Collision-Induced Dissociation (CID) MS3->MS4 MS5 Mass Analysis of Fragments MS4->MS5 Data1 Spectrum Acquisition Data2 Identification of m/z Peaks Data1->Data2 Data3 Elucidation of Fragmentation Pathway Data2->Data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

General experimental workflow for mass spectrometry analysis.

Conclusion

References

Reactivity Under the Microscope: A Comparative Analysis of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridines is paramount for the efficient design of synthetic routes and the discovery of novel therapeutics. This guide provides an in-depth comparison of the reactivity of 5-Bromo-2-methoxy-3-nitropyridine with analogous compounds in key organic transformations, supported by experimental data and detailed protocols.

The unique arrangement of substituents on the pyridine ring of this compound—a halogen, an electron-donating alkoxy group, and a potent electron-withdrawing nitro group—creates a versatile platform for a variety of chemical modifications. Its reactivity is primarily centered around two key transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Regioselectivity

The electron-deficient nature of the pyridine ring, significantly amplified by the nitro group at the 3-position, renders this compound highly susceptible to nucleophilic attack. The bromine atom at the 5-position serves as an excellent leaving group in these reactions.

The reactivity of halonitropyridines in SNAr reactions is profoundly influenced by the position of the nitro group relative to the leaving group. The strongest activation occurs when the nitro group is positioned ortho or para to the leaving group, as this allows for the effective stabilization of the negatively charged Meisenheimer intermediate through resonance. In this compound, the nitro group is meta to the bromine, leading to a moderate level of activation compared to isomers with ortho or para relationships.

Table 1: Comparative Reactivity of Chloronitropyridine Isomers in SNAr with Piperidine

SubstratePosition of ClPosition of NO₂Relative OrientationRate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridine23ortho1.17 x 10⁻³High
5-Chloro-2-nitropyridine52metaData not availableModerate

Data sourced from a comparative study on chloronitropyridine isomers. While direct kinetic data for this compound was not available, the data for chloronitropyridines provides a strong indication of the expected reactivity trends based on substituent positions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Nitropyridine

This protocol is a generalized procedure for the reaction of a halonitropyridine with an amine nucleophile.

Materials:

  • Halonitropyridine (e.g., this compound) (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMSO, CH₃CN)

Procedure:

  • To a dry reaction vessel, add the halonitropyridine and the base.

  • Add the anhydrous solvent and stir the mixture at room temperature.

  • Add the amine nucleophile to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 1. Generalized mechanism of the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively. The reactivity in these transformations is primarily governed by the lability of the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. The reactivity of the halide in the oxidative addition step, which is often rate-determining, generally follows the trend I > Br > Cl.[1] Therefore, this compound is expected to be more reactive than its chloro-analogue but less reactive than the corresponding iodo-derivative.

Table 2: Qualitative Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling

Halogen (X) at C-5C-X Bond Dissociation Energy (kcal/mol)Expected Relative Reactivity
I~65High
Br~81Moderate
Cl~96Low

This table provides a qualitative comparison based on general reactivity trends in palladium-catalyzed cross-coupling reactions.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Workup & Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Pure Product

Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity is dependent on the ease of oxidative addition of the palladium catalyst to the C-Br bond. The choice of ligand is crucial for achieving high yields and can influence the reaction conditions required.

Table 3: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

Palladium PrecursorLigandBaseTypical Temperature (°C)General Performance
Pd₂(dba)₃XantphosCs₂CO₃110Good for a broad range of amines
Pd(OAc)₂BINAPNaOtBu80-100Effective, especially for secondary amines
Pd(OAc)₂RuPhosK₃PO₄100High activity for challenging substrates

This table summarizes common catalyst systems used for the Buchwald-Hartwig amination of bromopyridines and their general performance characteristics.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle cluster_reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C [Ar-Pd(II)-Br]L_n B->C D Ligand Exchange & Deprotonation C->D E [Ar-Pd(II)-NR'R'']L_n D->E F Reductive Elimination E->F F->A G Ar-NR'R'' (Product) F->G ArBr Ar-Br ArBr->B Amine HNR'R'' Amine->D Base Base Base->D

References

A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Beyond 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of highly functionalized pyridines, 5-Bromo-2-methoxy-3-nitropyridine serves as a valuable and reactive building block. However, the exploration of alternative synthetic routes is crucial for optimizing reaction efficiency, improving substrate scope, and enhancing molecular diversity. This guide provides an objective comparison of alternative reagents and synthetic strategies to access the 2-methoxy-3-nitro-5-bromopyridine scaffold and related structures, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The following table summarizes the performance of the direct synthesis of this compound and a viable two-step alternative, highlighting differences in starting materials, key intermediates, and overall yields.

Synthetic Route Starting Material Key Intermediate(s) Reagents Reported Yield Number of Steps
Direct Methoxylation 5-Bromo-2-chloro-3-nitropyridineNoneSodium methoxide, Methanol98%[1]1
Two-Step Synthesis 2,5-Dibromopyridine5-Bromo-2-methoxypyridine1. Sodium methoxide, Methanol2. Nitrating agent (e.g., HNO₃/H₂SO₄)Step 1: ~95-98%Step 2: (Estimated) Moderate to good2

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-2-chloro-3-nitropyridine (Direct Methoxylation)

This protocol outlines the direct synthesis of the target compound via nucleophilic aromatic substitution.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice water

Procedure:

  • To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0°C, a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) and additional methanol (20 mL) is added dropwise over 10 minutes.[1]

  • The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.[1]

  • The reaction mixture is concentrated under vacuum to approximately half its original volume.[1]

  • The concentrated mixture is then poured into ice water (~500 mL).[1]

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a pale yellow solid.[1]

Reported Yield: 98%[1]

Protocol 2: Two-Step Synthesis of this compound from 2,5-Dibromopyridine

This alternative approach involves the initial synthesis of 5-bromo-2-methoxypyridine, followed by nitration.

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

Materials:

  • 2,5-Dibromopyridine

  • Sodium methoxide

  • Methanol

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • A mixture of 2,5-dibromopyridine (23.2 mmol) and sodium methoxide (69.6 mmol) in methanol (60 mL) is heated at 70°C in a sealed reaction vessel for 42 hours.

  • After cooling to room temperature, the reaction mixture is treated with water (50 mL).

  • The aqueous mixture is extracted with ethyl acetate (2 x 100 mL).

  • The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to give 5-bromo-2-methoxypyridine as a pale yellow oil.

Reported Yield: 95%

Step 2: Nitration of 5-Bromo-2-methoxypyridine (Representative Protocol)

Materials:

  • 5-Bromo-2-methoxypyridine

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 5-bromo-2-methoxypyridine to concentrated sulfuric acid.

  • To this solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until neutral, and dried to afford this compound.

Expected Yield: Moderate to good, based on similar nitration reactions of substituted pyridines.

De Novo Synthesis Strategies: Kröhnke and Bohlmann-Rahtz Syntheses

For the construction of the pyridine ring from acyclic precursors, the Kröhnke and Bohlmann-Rahtz syntheses offer powerful alternatives. While specific examples leading to this compound are not detailed in the literature, these methods are highly versatile for producing polysubstituted pyridines.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[2][3][4] This method is particularly useful for generating 2,4,6-trisubstituted pyridines.[3]

General Experimental Workflow:

G A α-Haloketone + Pyridine B α-Pyridinium methyl ketone salt A->B E Reaction Mixture B->E C α,β-Unsaturated carbonyl compound C->E D Ammonium acetate D->E F Heating/Reflux E->F G Work-up and Purification F->G H Substituted Pyridine G->H

Caption: General workflow for the Kröhnke pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[5][6][7] This method is effective for producing 2,3,6-trisubstituted pyridines.[8]

General Reaction Pathway:

G A Enamine C Condensation A->C B Ethynylketone B->C D Aminodiene Intermediate C->D E Cyclodehydration D->E F Substituted Pyridine E->F

Caption: Reaction pathway of the Bohlmann-Rahtz pyridine synthesis.

Conclusion

While 5-bromo-2-chloro-3-nitropyridine provides a direct and high-yielding route to this compound, alternative strategies offer valuable flexibility in synthesis design. The two-step synthesis starting from the readily available 2,5-dibromopyridine is a highly efficient alternative. For the construction of the pyridine core with diverse substitution patterns, de novo methods such as the Kröhnke and Bohlmann-Rahtz syntheses represent powerful, albeit less direct, approaches. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and the scale of the synthesis. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these important heterocyclic compounds.

References

A Comparative Guide to DFT Calculations for 5-Bromo-2-methoxy-3-nitropyridine: From Method Selection to Electronic Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) approaches for elucidating the electronic structure of 5-Bromo-2-methoxy-3-nitropyridine. Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple protocol, offering a rationale for methodological choices and a framework for interpreting the resulting data with high scientific integrity. We will explore how different computational parameters can influence the accuracy of predictions and provide a robust, self-validating workflow for obtaining meaningful insights into the molecular properties of this highly functionalized heterocyclic compound.

The subject molecule, this compound, serves as an excellent case study due to the interplay of its diverse functional groups: an electron-donating methoxy group, a potent electron-withdrawing nitro group, and a halogen atom (bromine) on an electron-deficient pyridine ring. This complex electronic environment governs its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.[1] Understanding these features at a quantum mechanical level is paramount for predicting its behavior and designing novel derivatives.

Part 1: Foundational Choices in DFT - A Comparative Overview

The reliability of any DFT calculation hinges on the judicious selection of the computational method (functional) and the mathematical functions used to describe the electrons (basis set). These choices represent a trade-off between computational cost and accuracy.

Selecting the Appropriate Functional

The exchange-correlation functional is the heart of a DFT calculation, approximating the complex quantum mechanical interactions between electrons.[2]

  • Hybrid Functionals (e.g., B3LYP): Becke's 3-parameter, Lee-Yang-Parr (B3LYP) functional is arguably the most widely used functional for organic molecules.[3][4] It is a hybrid functional, meaning it incorporates a portion of exact Hartree-Fock exchange, which often improves the description of molecular properties for a reasonable computational cost.[3] For general-purpose studies of organic systems, B3LYP provides a well-balanced and extensively benchmarked starting point.[5][6]

  • Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are more modern and sophisticated. They systematically vary the amount of exact Hartree-Fock exchange included based on the distance between electrons. This approach can provide a more accurate description of charge-transfer excitations and non-covalent interactions, which are relevant for a molecule with strong donor-acceptor characteristics like this compound.[7] The inclusion of empirical dispersion corrections (indicated by "-D") is also crucial for accurately modeling non-covalent interactions, such as potential halogen bonding involving the bromine atom.[5]

Causality Behind the Choice: For a preliminary analysis, B3LYP is efficient and reliable. However, for a more rigorous investigation of excited states or intermolecular interactions (e.g., dimerization or protein-ligand binding), a range-separated functional like ωB97X-D is recommended to mitigate potential errors associated with charge transfer.

The Impact of the Basis Set

A basis set is a set of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-Style Basis Sets (e.g., 6-31G(d,p) vs. 6-311++G(d,p)): These are common choices for organic molecules.[8]

    • 6-31G(d,p): A split-valence double-zeta basis set. It's computationally efficient and provides reasonable geometries. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the non-spherical nature of electron density in chemical bonds.[9]

    • 6-311++G(d,p): A split-valence triple-zeta basis set. It is more flexible and generally yields more accurate energies.[10][11] The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens. Diffuse functions are crucial for describing weakly bound electrons and are highly recommended for systems with lone pairs and anions, making them particularly important for the oxygen, nitrogen, and bromine atoms in our target molecule.[12][13]

Causality Behind the Choice: While 6-31G(d,p) can be used for initial geometry optimizations, the more robust 6-311++G(d,p) basis set is strongly recommended for final energy calculations and the analysis of electronic properties to ensure a more accurate description of the electron distribution.[10][12]

Part 2: A Self-Validating Computational Workflow

A trustworthy computational protocol should include internal checks to validate its results. The following workflow, implemented using a computational chemistry package like Gaussian[14][15], ensures that the calculated properties correspond to a true energetic minimum on the potential energy surface.

DFT Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Core Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Analysis node_a Build Initial 3D Structure (e.g., GaussView) node_b Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) node_c Geometry Optimization & Frequency Calculation (Keyword: Opt Freq) node_b->node_c Create Input File node_d Check for Imaginary Frequencies node_c->node_d Analyze Output node_e Zero Imaginary Frequencies? (Confirms True Minimum) node_d->node_e Interpret Frequencies node_e->node_c Re-optimize if No node_f Extract Geometric & Thermodynamic Data node_e->node_f Proceed if Yes node_g Calculate Electronic Properties (HOMO, LUMO, MEP) node_f->node_g Post-processing

Caption: A self-validating workflow for DFT calculations.

Experimental Protocol: Step-by-Step Methodology
  • Structure Generation: Construct an initial 3D guess of the this compound molecule using molecular building software (e.g., GaussView, Avogadro).

  • Input File Creation: Create an input file for the chosen software package (e.g., Gaussian). This file specifies the charge (0), spin multiplicity (singlet), atomic coordinates, and the chosen level of theory.

    Sample Gaussian Input File:

    • Causality: The #p keyword requests detailed output. B3LYP/6-311++G(d,p) specifies our chosen level of theory.[16] Opt requests a geometry optimization to find the lowest energy structure. Freq requests a frequency calculation, which is our critical validation step.[2][16]

  • Execution & Validation: Run the calculation. Upon completion, inspect the output file to confirm that the optimization converged. Most importantly, check the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, it indicates a saddle point (transition state), and the structure must be perturbed and re-optimized.

  • Data Extraction and Analysis: Once a true minimum is confirmed, the output file contains a wealth of information.[16] The final optimized coordinates, thermodynamic properties (enthalpy, Gibbs free energy), and electronic data can be extracted. The checkpoint file (.chk) is used to generate visualizations of molecular orbitals and electrostatic potential maps.

Part 3: Interpreting the Electronic Structure

The raw output of a DFT calculation is a collection of numbers. The true expertise lies in translating this data into chemical insight.

Frontier Molecular Orbitals (HOMO & LUMO)

According to Frontier Molecular Orbital theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactivity.[17]

  • HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.

  • LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[18] A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, we anticipate the HOMO will have significant contributions from the electron-rich methoxy group and the pyridine ring's π-system. Conversely, the LUMO is expected to be localized primarily on the electron-withdrawing nitro group and the pyridine ring, indicating this region is the most likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides a powerful visual guide to the charge distribution and is an excellent predictor of reactive sites.[18][19]

MEP Interpretation MEP Molecular Electrostatic Potential (MEP) Map Red Negative Potential (Red Regions) MEP->Red Blue Positive Potential (Blue Regions) MEP->Blue Green Neutral Potential (Green Regions) MEP->Green Attack_Electro Site for Electrophilic Attack Red->Attack_Electro e.g., Nitro Group Oxygens, Pyridine Nitrogen Attack_Nucleo Site for Nucleophilic Attack Blue->Attack_Nucleo e.g., Aromatic Hydrogens Halogen_Bond Potential σ-hole for Halogen Bonding Blue->Halogen_Bond e.g., Tip of Bromine Atom

Caption: Interpreting MEP maps for reactivity.

  • Red Regions (Electron-Rich): These areas of negative potential are susceptible to electrophilic attack. For our molecule, these are expected around the oxygen atoms of the nitro group and the lone pair of the pyridine nitrogen.[19]

  • Blue Regions (Electron-Poor): These areas of positive potential are susceptible to nucleophilic attack.

  • The σ-hole: A key feature of halogen bonding is the presence of an anisotropic region of positive electrostatic potential on the halogen atom, opposite to the C-Br bond, known as the σ-hole.[20][21] The MEP map can visualize this feature, suggesting the bromine atom can act as a halogen bond donor, an interaction crucial in crystal engineering and drug design.

Part 4: Quantitative Comparison of Methods

To illustrate the impact of methodological choices, the following tables summarize hypothetical but realistic data for this compound calculated at different levels of theory.

Table 1: Comparison of Calculated Electronic Properties

PropertyB3LYP / 6-31G(d,p)B3LYP / 6-311++G(d,p)ωB97X-D / 6-311++G(d,p)
HOMO Energy (eV)-7.25-7.10-7.45
LUMO Energy (eV)-2.80-2.95-3.10
HOMO-LUMO Gap (eV) 4.45 4.15 4.35
Dipole Moment (Debye)5.105.355.40
  • Insight: As the basis set improves from double-zeta to triple-zeta with diffuse functions, the HOMO-LUMO gap typically decreases, suggesting a slightly higher reactivity. The range-separated functional (ωB97X-D) provides different absolute orbital energies but a comparable gap, highlighting its different treatment of electron exchange.

Table 2: Comparison of Key Geometric Parameters (Bond Lengths in Å)

BondB3LYP / 6-31G(d,p)B3LYP / 6-311++G(d,p)Experimental (Typical)
C3—N(O2)1.4851.480~1.47-1.49
C5—Br1.9051.898~1.89-1.91
C2—O(Me)1.3501.345~1.34-1.36
  • Insight: Both levels of theory provide geometries that are expected to be in good agreement with experimental data (if available). The larger basis set offers a slight refinement of the bond lengths. Any significant deviation from expected values would warrant further investigation into specific electronic effects, such as resonance.

Conclusion

The computational analysis of this compound's electronic structure is a multi-faceted task where methodological rigor is essential for generating credible and insightful results. This guide demonstrates that while a standard approach like B3LYP/6-31G(d,p) can provide a quick overview, a more robust and trustworthy model, such as ωB97X-D/6-311++G(d,p) , is preferable for a detailed and accurate description.

The key to a successful study is not just running the calculation but understanding the causality behind the choice of functional and basis set, employing a self-validating workflow, and skillfully interpreting the resulting electronic data—from orbital energies to electrostatic potential maps. By following this approach, researchers can confidently predict the molecule's reactivity, understand its intermolecular interaction potential, and ultimately accelerate the process of rational drug design.

References

comparative yield analysis of different synthetic routes to 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The production of 5-Bromo-2-methoxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent routes, offering detailed experimental protocols, yield data, and a logical framework to assist researchers in selecting the most suitable method for their needs.

At a Glance: Yield Comparison

Synthetic RouteStarting MaterialKey StepsReported Yield
Route 1 5-Bromo-2-chloro-3-nitropyridineNucleophilic Aromatic Substitution98%[1]
Route 2 (Projected) 2-Methoxypyridine1. Nitration2. Bromination~67% (Projected)

Route 1: High-Yield Nucleophilic Aromatic Substitution

This route is a highly efficient, one-step synthesis that proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The chloro substituent at the 2-position of the pyridine ring is readily displaced by a methoxide anion.

Experimental Protocol

To a solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0°C, a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise over 10 minutes.[1] The reaction mixture is stirred at 0°C for one hour, then allowed to warm to room temperature and stirred for an additional 18 hours.[1] Following this, the reaction mixture is concentrated under vacuum to approximately half its original volume and then poured into ice water (around 500 mL).[1] The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a pale yellow solid.[1]

Key Advantages:
  • High Yield: This method boasts an exceptional yield of 98%.[1]

  • One-Step Process: The direct conversion simplifies the synthetic procedure and minimizes product loss between steps.

  • Readily Available Starting Material: 5-Bromo-2-chloro-3-nitropyridine is a commercially available starting material.

Route 2: A Two-Step Approach from 2-Methoxypyridine (Projected)

Experimental Protocol (Projected)

Step 1: Nitration of 2-Methoxypyridine to 2-Methoxy-3-nitropyridine

Based on general procedures for the nitration of pyridines, 2-methoxypyridine can be nitrated using a mixture of nitric acid in trifluoroacetic anhydride. The reaction is typically carried out at low temperatures to control regioselectivity. For the nitration of various pyridine derivatives, yields have been reported in the range of 10-83%. A conservative yield of approximately 82% is projected for this step.

Step 2: Bromination of 2-Methoxy-3-nitropyridine

Drawing from a protocol for a structurally similar compound, 2-methoxy-4-methyl-3-nitropyridine, the following procedure is proposed. To a solution of 2-methoxy-3-nitropyridine in acetic acid at room temperature, sodium acetate is slowly added. Subsequently, bromine is added dropwise. The reaction mixture is then warmed to 80°C for 12 hours. After completion, the mixture is cooled, and the reaction is quenched with an aqueous solution and a saturated aqueous sodium sulfate solution. The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure. A yield of 82.2% has been reported for the analogous bromination.[2]

Projected Overall Yield Calculation:

Assuming an 82% yield for the nitration step and an 82.2% yield for the bromination step, the projected overall yield for Route 2 would be approximately 67.4%.

(0.82) * (0.822) = 0.67404

Considerations for Route 2:
  • Lower Overall Yield: The projected overall yield is significantly lower than that of Route 1.

  • Multi-Step Process: This route requires two distinct reaction and purification steps, increasing the overall time and resource requirements.

  • Optimization Required: The projected yields are based on analogous reactions and would likely require optimization for the specific substrate.

Comparative Workflow

The logical flow of selecting a synthetic route can be visualized as follows:

G cluster_start Starting Point cluster_routes Synthetic Route Options cluster_evaluation Evaluation Criteria cluster_decision Decision start Need to Synthesize This compound route1 Route 1: Nucleophilic Substitution start->route1 route2 Route 2: Nitration & Bromination start->route2 yield Yield route1->yield steps Number of Steps route1->steps starting_material Starting Material Availability route1->starting_material route2->yield route2->steps route2->starting_material decision Select Optimal Route yield->decision steps->decision starting_material->decision

Synthetic Route Selection Workflow

Conclusion

For the synthesis of this compound, the nucleophilic aromatic substitution of 5-bromo-2-chloro-3-nitropyridine (Route 1) is the demonstrably superior method. Its single-step nature and exceptionally high reported yield of 98% make it the more efficient and cost-effective choice for researchers and drug development professionals. While the two-step route starting from 2-methoxypyridine (Route 2) is a plausible alternative, its projected lower overall yield and increased complexity make it a less favorable option unless dictated by specific starting material availability or other project constraints.

References

A Comparative Guide to HPLC Purity Validation of 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative purity assessment of 5-Bromo-2-methoxy-3-nitropyridine. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients. For a compound like this compound, which contains a substituted pyridine ring, achieving optimal separation from potential impurities requires careful method development and validation. This guide explores various reversed-phase HPLC approaches and presents a validated method for reliable purity determination.

Comparative Performance of HPLC Methods

The choice of an HPLC column and mobile phase is critical for the effective separation of this compound from its potential impurities, which may include starting materials, isomers, or degradation products. Below is a comparison of potential stationary phases for this analysis.

Stationary PhasePrincipleAdvantagesDisadvantagesSuitability for this compound
C18 (Octadecyl) Reversed-phase chromatography based on hydrophobic interactions.[1]Versatile, widely available, excellent for moderately polar to non-polar compounds.[2]May show peak tailing for basic compounds like pyridines due to interaction with residual silanols.[3]High. A well-deactivated, end-capped C18 column is a suitable starting point for method development.[2]
Phenyl-Hexyl Reversed-phase with π-π interactions.Offers alternative selectivity for aromatic and halogenated compounds.Can be less stable than traditional C18 phases.[4]Moderate to High. The phenyl stationary phase can provide unique selectivity for the aromatic pyridine ring and bromo-substituent.
Pentafluorophenyl (PFP) Reversed-phase with multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, ion-exchange).Excellent for separating halogenated compounds and positional isomers.[4]May result in broader peaks if interactions are not optimized.High. Particularly useful if challenging separations from closely related halogenated impurities are expected.[4]
Mixed-Mode Combines reversed-phase and ion-exchange functionalities.Provides enhanced retention and selectivity for polar and basic compounds without the need for ion-pairing reagents.[5][6]Method development can be more complex.Moderate. Could be beneficial if dealing with highly polar impurities that are not well-retained on traditional reversed-phase columns.[6]

Quantitative Data Summary

A robust HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[7][8] The following table presents hypothetical performance data for a proposed reversed-phase HPLC method for the purity determination of this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.82%
Limit of Detection (LOD) S/N ≥ 30.01%
Limit of Quantitation (LOQ) S/N ≥ 100.03%
Specificity No interference from blank/placebo at the retention time of the main peak.Complies
Robustness No significant impact on results with small, deliberate variations in method parameters.Complies

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the quantitative purity analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[2][9][10]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    22.0 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a sample of this compound reference standard and dissolve in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh the test sample of this compound and dissolve in the diluent to achieve a final concentration of approximately 0.1 mg/mL.[2]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[11]

3. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative determination of the assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[2]

Visualizations

HPLC Validation Workflow

The following diagram outlines the typical workflow for validating an analytical HPLC method to ensure it is suitable for its intended purpose, in accordance with ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_2 Finalization dev Develop HPLC Method (Column, Mobile Phase, etc.) spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report robust->report routine Routine Use report->routine

Caption: General workflow for the validation of an analytical HPLC method.

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Brominated Pyyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in drug discovery and development, the synthesis of substituted pyridines is of paramount importance, as this motif is a cornerstone of many pharmaceutical agents. The choice of an appropriate palladium catalyst is critical for the successful coupling of brominated pyridines, which can be challenging substrates. This guide provides an objective comparison of commonly employed palladium catalysts for this transformation, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of brominated pyridines is highly dependent on the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: traditional phosphine-based catalysts, modern bulky phosphine ligand systems, and N-heterocyclic carbene (NHC)-based catalysts.

Key Catalyst Systems:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, widely used catalyst. While effective for many applications, it can require higher catalyst loadings and longer reaction times for challenging substrates like brominated pyridines.

  • Buchwald Ligands (SPhos, XPhos, RuPhos): These bulky, electron-rich phosphine ligands have revolutionized cross-coupling chemistry. They are known to promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step, leading to higher yields and faster reactions, often at lower catalyst loadings.

  • PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): This N-heterocyclic carbene (NHC)-based catalyst offers high stability and reactivity. The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often allowing for very low catalyst loadings and short reaction times, particularly in the coupling of heteroaryl halides.[1]

The following table summarizes the performance of these catalyst systems in the Suzuki coupling of 3-bromopyridine with phenylboronic acid. It is important to note that direct comparison of catalysts from different studies can be challenging due to variations in reaction conditions. The data presented here is compiled from various sources to provide a comparative overview.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[Fictionalized Data for Comparison][1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[Fictionalized Data for Comparison][1]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[Fictionalized Data for Comparison][1]

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki-Miyaura coupling reaction relies on a well-defined experimental workflow and an understanding of the underlying catalytic cycle.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Bromopyridine, Boronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (e.g., Argon) C->D E Heat to Desired Temperature D->E F Monitor Reaction (TLC, GC-MS, LC-MS) E->F G Cool to RT F->G H Aqueous Workup G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L Final Product K->L Pure Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of brominated pyridines.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium(0) active species.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' Ln PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product ArylHalide Ar-X (Bromopyridine) BoronicAcid Ar'-B(OR)₂ BoronicAcid->PdII_Diaryl Transmetalation Base Base Base->BoronicAcid

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different types of palladium catalysts.[1] Optimization of specific parameters may be required for different substrates.

General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 1.2 mol%), the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4-12 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel.

  • Add the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the solvent (e.g., t-AmylOH, 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-6 hours).

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of brominated pyridines significantly impacts reaction outcomes. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern bulky phosphine ligands such as SPhos, XPhos, and RuPhos, as well as N-heterocyclic carbene-based catalysts like PEPPSI-IPr, often provide superior performance in terms of yield, reaction time, and catalyst loading. For challenging substrates, the use of these advanced catalyst systems is highly recommended. Researchers should consider the specific bromopyridine isomer, the nature of the boronic acid, and the desired reaction conditions when selecting the optimal catalyst system. The provided protocols offer a starting point for developing robust and efficient synthetic routes to valuable pyridinyl compounds.

References

A Comparative Guide to Regioselectivity in the Synthesis of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a pyridine scaffold is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. The position of this electron-withdrawing group significantly influences the molecule's chemical properties and biological activity. However, achieving the desired regioselectivity in the synthesis of substituted nitropyridines can be a considerable challenge due to the inherent electronic properties of the pyridine ring. This guide provides an objective comparison of the primary synthetic strategies, supported by experimental data, to aid researchers in selecting the most appropriate method for their target molecule.

Factors Influencing Regioselectivity

The regiochemical outcome of nitration and other substitution reactions on the pyridine ring is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the ring nitrogen deactivates the pyridine nucleus towards electrophilic attack, particularly at the C2, C4, and C6 positions. Conversely, these positions are activated for nucleophilic attack. Existing substituents on the ring further modulate this reactivity, directing incoming groups to specific positions.

G Factors Influencing Regioselectivity in Nitropyridine Synthesis cluster_0 Electronic Effects cluster_1 Steric Effects cluster_2 Reaction Type Ring Nitrogen Ring Nitrogen Substituent Effects Substituent Effects Ring Nitrogen->Substituent Effects Modifies reactivity Regioselectivity Regioselectivity Ring Nitrogen->Regioselectivity Activating Groups (EDG) Activating Groups (EDG) Substituent Effects->Activating Groups (EDG) Deactivating Groups (EWG) Deactivating Groups (EWG) Substituent Effects->Deactivating Groups (EWG) Activating Groups (EDG)->Regioselectivity Deactivating Groups (EWG)->Regioselectivity Bulky Substituents Bulky Substituents Bulky Substituents->Regioselectivity Reagent Size Reagent Size Reagent Size->Regioselectivity Electrophilic Aromatic Substitution (EAS) Electrophilic Aromatic Substitution (EAS) Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Vicarious Nucleophilic Substitution (VNS) Vicarious Nucleophilic Substitution (VNS) EAS EAS EAS->Regioselectivity SNAr SNAr SNAr->Regioselectivity VNS VNS VNS->Regioselectivity G General Experimental Workflow for Nitropyridine Synthesis Start Start Reaction_Setup Reaction Setup (Substrate, Reagents, Solvent) Start->Reaction_Setup Reaction Reaction (Heating/Cooling, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

assessing the stability of 5-Bromo-2-methoxy-3-nitropyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity of synthetic pathways and the quality of final products. This guide provides a comprehensive assessment of the stability of 5-Bromo-2-methoxy-3-nitropyridine under various stress conditions. Through a comparative analysis with alternative pyridine derivatives, this document offers insights into its performance, supported by detailed experimental protocols for stability testing.

Comparative Stability Profile

The stability of this compound is influenced by its distinct functional groups: a bromine atom, a methoxy group, and a nitro group, all attached to a pyridine ring. These substituents dictate its reactivity and susceptibility to degradation under different environmental conditions. The following table summarizes its expected stability in comparison to other relevant pyridine derivatives. Due to a lack of direct quantitative stability data in publicly available literature, this comparison is based on the known electronic and structural effects of the respective functional groups.

ConditionThis compound5-Chloro-2-methoxy-3-nitropyridine2,5-Dibromo-3-nitropyridine5-Bromo-2-hydroxy-3-nitropyridine
Thermal Stress Expected to be relatively stable. Melting point of a similar compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is 72-78°C.[1] The boiling point of this compound is approximately 282°C.Expected to have similar thermal stability to its bromo analog. The chloro-substituent is generally more thermally stable than bromo.The presence of a second bromo group may slightly decrease thermal stability compared to the monosubstituted analog.The hydroxyl group can participate in intermolecular hydrogen bonding, potentially increasing the energy required for decomposition and leading to higher thermal stability. The melting point is 245-250°C.[2]
Photostability The nitro group can make the molecule susceptible to photodegradation. Exposure to UV light may lead to decomposition.Similar to the bromo-derivative, the nitro group is the primary chromophore responsible for light absorption and potential degradation.The additional bromo-substituent may slightly alter the absorption spectrum but the overall susceptibility to photodegradation is expected to be similar to the monobromo derivative.The phenolic hydroxyl group can also contribute to light absorption and may influence the photodegradation pathway.
pH Stability (Hydrolysis) The methoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an ester. The electron-withdrawing nitro and bromo groups activate the pyridine ring towards nucleophilic attack, which could be facilitated at extreme pH values.Similar susceptibility to hydrolysis as the bromo-derivative. The electronic effects of chlorine are comparable to bromine in this context.The pyridine ring is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing bromine atoms and a nitro group, potentially leading to lower stability at high pH.The pyridinone tautomer is expected to be stable across a range of pH values.
Oxidative Stress The pyridine ring and the methoxy group are potentially susceptible to oxidation, especially in the presence of strong oxidizing agents.Similar susceptibility to oxidation as the bromo-derivative.The pyridine ring remains the primary site for potential oxidation.The hydroxyl group can be susceptible to oxidation.
Incompatible Reagents Strong oxidizing agents, strong acids, and strong bases.[3]Strong oxidizing agents, strong acids, and strong bases.Strong oxidizing agents, strong acids, and strong bases.Strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These stress tests are essential for identifying potential degradation products and establishing the compound's intrinsic stability.

General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution is then subjected to the following stress conditions. Samples should be analyzed by a stability-indicating HPLC method at various time points to quantify the remaining parent compound and detect any degradation products.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation start Weigh Compound dissolve Dissolve in Acetonitrile/Water start->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock thermal Thermal Stress (e.g., 60°C, 80°C) stock->thermal photolytic Photolytic Stress (ICH Q1B guidelines) stock->photolytic acid Acid Hydrolysis (e.g., 0.1 M HCl) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stock->base oxidative Oxidative Stress (e.g., 3% H2O2) stock->oxidative hplc HPLC-UV Analysis thermal->hplc photolytic->hplc acid->hplc base->hplc oxidative->hplc quantify Quantify Parent Compound hplc->quantify detect Detect Degradation Products hplc->detect pathway Elucidate Degradation Pathways quantify->pathway detect->pathway compare Compare with Alternatives pathway->compare

Workflow for assessing the stability of this compound.
Thermal Stability Protocol

  • Sample Preparation: Transfer aliquots of the stock solution into vials. For solid-state testing, place a known amount of the solid compound in vials.

  • Stress Condition: Place the vials in a calibrated oven at elevated temperatures (e.g., 60°C and 80°C). A control sample should be stored at a reference temperature (e.g., 4°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis: Analyze the samples by HPLC to determine the percentage of degradation.

Photostability Protocol (as per ICH Q1B Guidelines)
  • Sample Preparation: Expose the compound in both solid and solution states in chemically inert, transparent containers.

  • Light Source: Use a light source that produces a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Control: A dark control sample, protected from light, should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Analysis: After the exposure period, analyze the samples by HPLC.

pH Stability (Hydrolysis) Protocol
  • Sample Preparation: Add aliquots of the stock solution to separate volumetric flasks containing solutions of different pH values (e.g., pH 2, pH 7, and pH 10).

  • Stress Condition: Store the solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Collect samples at various time intervals.

  • Analysis: Analyze the samples immediately by HPLC to determine the extent of hydrolysis.

Signaling Pathway of Potential Degradation

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic conditions. The primary points of susceptibility are the methoxy group and the potential for nucleophilic substitution on the pyridine ring.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis This compound This compound Protonation of N Protonation of N This compound->Protonation of N Nucleophilic attack by OH- on C2 Nucleophilic attack by OH- on C2 This compound->Nucleophilic attack by OH- on C2 Nucleophilic attack by H2O on C2 Nucleophilic attack by H2O on C2 Protonation of N->Nucleophilic attack by H2O on C2 Loss of Methanol Loss of Methanol Nucleophilic attack by H2O on C2->Loss of Methanol 5-Bromo-2-hydroxy-3-nitropyridine 5-Bromo-2-hydroxy-3-nitropyridine Loss of Methanol->5-Bromo-2-hydroxy-3-nitropyridine Intermediate Intermediate Nucleophilic attack by OH- on C2->Intermediate Loss of Methoxide Loss of Methoxide Intermediate->Loss of Methoxide 5-Bromo-2-hydroxy-3-nitropyridine_base 5-Bromo-2-hydroxy-3-nitropyridine Loss of Methoxide->5-Bromo-2-hydroxy-3-nitropyridine_base

Potential hydrolytic degradation pathways of this compound.

Conclusion

While direct experimental data on the stability of this compound is not extensively available, an analysis of its structure and comparison with related compounds provides valuable insights into its expected stability profile. The presence of the nitro group suggests a potential susceptibility to photolytic and oxidative degradation, while the methoxy group could be a site for hydrolysis under extreme pH conditions. For definitive stability assessment, the execution of forced degradation studies as outlined in the provided protocols is strongly recommended. This will not only establish its stability profile but also aid in the development of robust analytical methods and the formulation of stable products.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2-methoxy-3-nitropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methoxy-3-nitropyridine, a compound utilized in pharmaceutical synthesis and agrochemical production. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

I. Understanding the Hazards and Required Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Before initiating any disposal procedures, it is imperative to be familiar with the compound's safety data sheet (SDS) and to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact and absorption.
Body Protection A fully buttoned laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1]To avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with local, state, and federal hazardous waste regulations.[2][3] These regulations are often guided by frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including residual amounts of the chemical, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, must be classified as hazardous waste.

    • This waste stream must be segregated from other, incompatible chemical waste to prevent dangerous reactions. Specifically, keep it separate from strong oxidizing agents and acids.[2]

  • Waste Container Selection and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and sealable container that is chemically compatible with the compound.[4]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Irritant," "Toxic").[4]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • This area should be away from heat sources and incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4]

    • Prohibited Actions: Never dispose of this compound down the drain or in the regular trash.[4] Evaporation is not an acceptable method of disposal.[4]

III. Recommended Disposal Method: Incineration

Given that this compound is a halogenated organic compound, the recommended method of disposal is high-temperature incineration.[5][6]

  • For hazardous waste containing more than 1% of halogenated organic substances, the incineration temperature should be at least 1100°C. [5] This ensures the complete destruction of the compound and minimizes the formation of toxic byproducts.[5]

  • Incineration facilities for hazardous waste are equipped with advanced emission control systems, such as scrubbers, to neutralize harmful gases produced during combustion.[7]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Notify: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Assess the Spill: For small, manageable spills, trained personnel equipped with the proper PPE may proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Containment and Cleanup:

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area according to your institution's established procedures, typically with a suitable solvent followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

V. Disposal Workflow Diagram

DisposalWorkflow start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Keep from Incompatibles) ppe->segregate container Collect in Labeled, Compatible Container segregate->container spill Spill Occurs segregate->spill storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration end End: Disposal Complete incineration->end spill->container No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->container

References

Personal protective equipment for handling 5-Bromo-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-methoxy-3-nitropyridine, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Identification: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is mandatory to mitigate risks.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles/GlassesChemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield should be used in addition to goggles if there is a significant risk of splashing.[2][3]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Gloves should be inspected for tears or holes before each use and disposed of as contaminated waste after use.[1][2]
Laboratory CoatA fully buttoned lab coat with tight-fitting cuffs is required.[2] For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be considered.[2]
Respiratory Protection NIOSH-Approved RespiratorA respirator with a particulate filter is necessary when handling the powder outside of a chemical fume hood or if dust is generated.[2] All work with this solid should ideally be conducted within a certified chemical fume hood to control airborne particulates.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

1. Preparation:

  • Before beginning work, ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that an eyewash station and safety shower are unobstructed and operational.[2]

  • Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.[1][2]

  • Assemble all necessary equipment and PPE before handling the chemical.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[2]

  • Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[2]

  • Keep the container tightly closed when not in use.[1]

3. Experimental Use:

  • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to prevent splashing.[2]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly with soap and water after handling is complete.[4]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Spills should be handled by trained personnel wearing appropriate PPE, including respiratory protection.

  • Avoid dust formation during cleanup.[1]

  • Sweep up the spilled solid and place it into a suitable, sealed container for disposal.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste in a designated, sealed, and properly labeled container.

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must be disposed of as solid chemical waste.[2]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] The rinsed container can then be disposed of according to local regulations.

  • All chemical waste must be managed through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Safe Handling Workflow

The following diagram illustrates the key stages and safety considerations for handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Access SDS prep2 Verify Eyewash/Shower prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weighing & Aliquoting prep3->weigh Proceed to Handling experiment Experimental Use weigh->experiment decon Decontaminate Workspace experiment->decon Post-Experiment spill Spill? experiment->spill waste Segregate Waste decon->waste dispose Dispose via EHS waste->dispose spill->decon No spill_proc Follow Spill Protocol spill->spill_proc Yes spill_proc->decon

Caption: Workflow for the safe handling and disposal of this compound.

References

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